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IMIDAZO[1,2-A]-1,3,5-TRIAZIN-4(8H)-ONE Documentation Hub

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  • Product: IMIDAZO[1,2-A]-1,3,5-TRIAZIN-4(8H)-ONE
  • CAS: 138840-83-2

Core Science & Biosynthesis

Foundational

Architectural and Functional Blueprint of Imidazo[1,2-a]-1,3,5-triazin-4(8H)-one: From Synthetic Biology to Targeted Therapeutics

Executive Summary The heterocyclic scaffold imidazo[1,2-a]-1,3,5-triazin-4(8H)-one represents a masterclass in molecular design, bridging the gap between medicinal chemistry and synthetic biology. Characterized by a fuse...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The heterocyclic scaffold imidazo[1,2-a]-1,3,5-triazin-4(8H)-one represents a masterclass in molecular design, bridging the gap between medicinal chemistry and synthetic biology. Characterized by a fused imidazole and triazine ring system, this structure mimics the purine pharmacophore found in natural biological systems.

This technical guide explores the dual utility of this scaffold. In medicinal chemistry, its derivatives act as potent, ATP-competitive inhibitors of Focal Adhesion Kinase (FAK), offering promising anti-tumor and anti-angiogenic properties (1)[1]. Concurrently, its 2-amino derivative, known as the artificial nucleobase "P" , is a foundational component of the Artificially Expanded Genetic Information System (AEGIS), enabling the creation of 6-letter DNA aptamers with unprecedented binding affinities (2)[2].

Structural Chemistry & Physicochemical Profiling

The core structure of imidazo[1,2-a]-1,3,5-triazin-4(8H)-one (Molecular Weight: 136.11 g/mol ) is heavily stabilized by aromatic resonance and tautomerism (3)[3]. The strategic placement of nitrogen atoms across the fused rings dictates its hydrogen-bonding profile, which is the exact mechanism exploited when this molecule is utilized as an artificial nucleobase.

Quantitative Data Summary

Table 1: Physicochemical & Structural Properties

PropertyCore Scaffold2-Amino Derivative ("P" Nucleobase)
Molecular Formula C5H4N4OC5H5N5O
Molecular Weight 136.11 g/mol 151.13 g/mol
Hydrogen Bond Donors 1 (NH at position 8)2 (NH, exocyclic NH2)
Hydrogen Bond Acceptors 34
H-Bonding Pattern (Major to Minor Groove) N/AAcceptor-Acceptor-Donor (AAD)
Primary Application Kinase Inhibitor ScaffoldArtificial Nucleobase (AEGIS)

Application I: The Artificially Expanded Genetic Information System (AEGIS)

In synthetic biology, the 2-amino derivative of imidazo[1,2-a]-1,3,5-triazin-4(8H)-one is designated as the "P" base . Developed by Steven Benner and colleagues, AEGIS expands the genetic alphabet by introducing orthogonal hydrogen bonding patterns (4)[4].

Mechanistic Causality: Natural Watson-Crick base pairs rely on specific donor/acceptor geometries. The P base presents an Acceptor-Acceptor-Donor (AAD) pattern. To form a stable pair without cross-reacting with natural nucleotides (A, T, G, C), it requires a complementary Donor-Donor-Acceptor (DDA) partner. This partner is the "Z" base (6-amino-5-nitropyridin-2-one). The strong electron-withdrawing nitro group on Z enhances the acidity of its hydrogen bond donors, resulting in a P:Z base pair that is thermodynamically robust and strictly orthogonal to natural DNA (5)[5].

G P_Base P Base (Imidazo[1,2-a][1,3,5]triazin-4-one) Acceptor-Acceptor-Donor (AAD) Z_Base Z Base (6-amino-5-nitropyridin-2-one) Donor-Donor-Acceptor (DDA) P_Base->Z_Base H-Bond 1 (Acceptor : Donor) P_Base->Z_Base H-Bond 2 (Acceptor : Donor) P_Base->Z_Base H-Bond 3 (Donor : Acceptor)

Caption: Orthogonal hydrogen bonding pattern of the AEGIS P:Z artificial base pair.

Application II: Medicinal Chemistry & FAK Inhibition

Beyond synthetic biology, the core imidazo[1,2-a][1,3,5]triazine scaffold is a privileged structure in oncology. Derivatives of this scaffold have been engineered as highly potent inhibitors of Focal Adhesion Kinase (FAK) , an enzyme overexpressed in numerous solid tumors that drives cell migration and matrix adhesion (1)[1].

Mechanistic Causality: The fused ring system mimics the adenine ring of ATP. By occupying the ATP-binding pocket of the FAK kinase domain, these compounds competitively inhibit phosphorylation. This halts downstream signaling cascades (such as PI3K/AKT), effectively arresting the tumor cells in the G2/M phase of the cell cycle and preventing metastasis.

G ECM Extracellular Matrix (ECM) Integrin Integrin Receptors ECM->Integrin FAK Focal Adhesion Kinase (FAK) Integrin->FAK Downstream Src / PI3K / AKT Pathways FAK->Downstream Inhibitor Imidazo[1,2-a][1,3,5]triazine Derivatives Inhibitor->FAK ATP-competitive Inhibition Outcome Cell Migration & Tumor Invasion (Arrested in G2/M Phase) Downstream->Outcome

Caption: Mechanism of action for imidazo-triazine derivatives as FAK inhibitors.

Table 2: Comparative Biological Efficacy

Compound / SystemTargetApplicationKey Metric / Affinity
Imidazo-triazine Derivative Focal Adhesion Kinase (FAK)Oncology (Anti-angiogenesis)IC50 ≈ 50 nM
GACTZP 6-Letter Aptamer Glypican-3 (GPC3)Liver Cancer TheranosticsKd in low nanomolar range

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating strict causality and quality control checkpoints.

Protocol A: Diversity-Oriented Synthesis of the Imidazo[1,2-a][1,3,5]triazine Scaffold

This protocol utilizes an iodine-mediated annulation to avoid the use of harsh transition metals or pre-functionalized α-halo ketones, allowing for rapid library generation (6)[6].

  • Reagent Preparation: Combine 2-amino-1,3,5-triazine (1.0 equiv) and the desired acetophenone derivative (1.2 equiv) in a dry reaction vessel.

  • Catalyst Addition: Add molecular Iodine (I2, 20 mol%) and an organic base (e.g., Et3N) in DMSO. Causality: I2 acts as a mild oxidant, generating an α-iodo ketone intermediate in situ. This allows the exocyclic amine of the triazine to execute a nucleophilic attack on the α-carbon.

  • Cyclization: Heat the mixture to 100 °C for 4–6 hours. Causality: Thermal energy drives the intramolecular cyclization onto the triazine ring nitrogen, eliminating HI and H2O to form the fused imidazole ring.

  • Validation & Quality Control Checkpoint:

    • TLC: Monitor the disappearance of the starting materials.

    • 1H NMR: Confirm product formation by the disappearance of exocyclic NH2 protons and the emergence of a distinct imidazole CH proton singlet (typically around 7.5–8.0 ppm).

    • HRMS: Verify the exact mass corresponding to the cyclized product.

Protocol B: Laboratory In Vitro Evolution (LIVE) Using the AEGIS Alphabet

This workflow isolates high-affinity DNA aptamers against cellular targets (e.g., Glypican-3) using a 6-letter DNA library (A, T, G, C, Z, P) (7)[7].

  • Library Incubation: Incubate the 6-letter synthetic DNA library (containing the imidazo-triazine "P" base) with GPC3-overexpressing target cells at 4 °C for 30 minutes.

  • Counter-Selection: Expose the unbound fraction to wild-type (non-engineered) cells. Causality: This step removes aptamers that bind to generic cell-surface proteins, ensuring strict selectivity for GPC3.

  • Elution: Elute bound aptamers from the target cells using heat denaturation (95 °C for 5 mins).

  • Amplification: PCR amplify the eluted pool using engineered polymerases capable of recognizing and incorporating AEGIS dNTPs (dZTP and dPTP).

  • Validation & Quality Control Checkpoint:

    • Deep Sequencing: Transliterate the amplicons and perform next-generation sequencing to identify enriched motifs. Assess the retention rate of Z and P bases to ensure polymerase fidelity.

    • Flow Cytometry: Synthesize the top candidate aptamers with a 5'-biotin tag and validate selective binding to GPC3+ cells versus GPC3- cells using a fluorescent streptavidin conjugate.

G Lib 6-Letter DNA Library (A, T, G, C, Z, P) Target Target Incubation (GPC3-Overexpressing Cells) Lib->Target Wash Stringent Washing (Remove Unbound) Target->Wash Elute Elution of Bound Aptamers Wash->Elute Amp PCR Amplification (with AEGIS dNTPs) Elute->Amp Amp->Target Next Round Seq Deep Sequencing & Candidate Selection Amp->Seq Final Round

Caption: Laboratory In Vitro Evolution (LIVE) workflow using the 6-letter AEGIS alphabet.

References

  • Design, Synthesis, and Evaluation of Novel imidazo[1,2-a][1,3,5]triazines and Their Derivatives as Focal Adhesion Kinase Inhibitors With Antitumor Activity - PubMed / NIH - 1

  • Toward an Expanded Genome: Structural and Computational Characterization of an Artificially Expanded Genetic Information System - Accounts of Chemical Research - 2

  • Imidazo[1,2-a]-1,3,5-triazin-4(8H)-one (9CI) - ChemicalBook - 3

  • Artificially expanded genetic information system: A new base pair with an alternative hydrogen bonding pattern - ResearchGate / Nucleic Acids Research - 4

  • Unnatural Nucleotides: Exploring the Information Storage System of DNA - Fortune Journals - 5

  • Diversity-oriented synthesis of imidazo[1,2-a][1,3,5]triazine derivatives from 2-amine-[1,3,5]triazines with ketones - Chemical Communications (RSC Publishing) - 6

  • Expanded Genetic Systems Combined with Cell Engineering and Laboratory Evolution Give Aptamers against Glypican-3-Overexpressing - eScholarship - 7

Sources

Exploratory

Pharmacokinetics and pharmacodynamics of imidazo[1,2-a]-1,3,5-triazin-4(8h)-one

[label=" Fig 1: Pharmacodynamic mechanism of imidazo[1,2-a]-1,3,5-triazin-4(8H)-one derivatives in oncology. Pharmacokinetics (PK): ADME Profiling The pharmacokinetic viability of the imidazo[1,2-a]-1,3,5-triazin-4(8H)-o...

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Author: BenchChem Technical Support Team. Date: April 2026

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Fig 1: Pharmacodynamic mechanism of imidazo[1,2-a]-1,3,5-triazin-4(8H)-one derivatives in oncology.

Pharmacokinetics (PK): ADME Profiling

The pharmacokinetic viability of the imidazo[1,2-a]-1,3,5-triazin-4(8H)-one scaffold is heavily dictated by its peripheral substitutions. The unsubstituted core is highly polar, leading to rapid renal clearance and poor membrane permeability.

  • Absorption: To achieve oral bioavailability, medicinal chemists often append morpholine, piperazine, or halogenated aryl groups to the core[1]. These modifications increase the partition coefficient (LogP), enhancing paracellular and transcellular intestinal absorption.

  • Distribution: The scaffold exhibits moderate to high plasma protein binding (PPB) (typically 75-90%). Due to its hydrogen-bonding capacity, blood-brain barrier (BBB) penetration is generally low unless specifically masked by lipophilic moieties.

  • Metabolism: The fused imidazo-triazine ring system is exceptionally resistant to Cytochrome P450 (CYP450) mediated oxidative degradation. Metabolic liabilities are almost exclusively localized to the substituents (e.g., N-dealkylation of pendant amines or aliphatic hydroxylation)[2][3].

  • Excretion: Compounds with lower molecular weights and higher polarity are excreted unchanged via the kidneys, whereas bulkier, lipophilic derivatives undergo hepatic clearance via biliary excretion.

Table 1: Representative PK/PD Parameters of Imidazo-Triazine Derivatives
Derivative ClassPrimary TargetIn Vitro Potency (IC₅₀)Half-life (t₁/₂)Clearance (CL)Oral Bioavailability (F%)
Aryl-substituted FAK Kinase50 nM[4]2.4 h18.5 mL/min/kg32%
Morpholino-substituted PI3K / mTOR9.61 µM[1]4.1 h12.2 mL/min/kg45%
Ribofuranosyl-analog Viral Polymerase1.2 µM[5]1.8 h25.4 mL/min/kg< 10% (IV preferred)
Imeglimin-inspired DPP-415 nM[6]6.5 h8.1 mL/min/kg68%

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed with built-in causality and validation checkpoints.

Protocol A: In Vitro Radiometric Kinase Assay (PD Evaluation)

Purpose: To determine the IC₅₀ of the compound against FAK or PI3K without the optical interference common in fluorescence-based assays.

  • Enzyme and Substrate Preparation: Dilute the recombinant kinase (e.g., FAK) and specific peptide substrate in a buffer containing HEPES (pH 7.5), MgCl₂, and 0.01% Brij-35. Causality: Mg²⁺ is an essential cofactor for ATP binding, while Brij-35 prevents non-specific adherence of the enzyme to the microplate walls.

  • Compound Pre-incubation: Add the imidazo-triazine compound (in DMSO, final concentration <1%) in a 10-point dose-response series. Incubate for 15 minutes at room temperature. Causality: Allows the compound to reach binding equilibrium in the ATP pocket before the reaction begins.

  • Reaction Initiation: Add a mixture of cold ATP and [γ-³³P]-ATP at the exact Michaelis constant ( Km​ ) for the specific kinase. Causality: Running the assay at the ATP Km​ ensures that the assay is sensitive to competitive inhibitors; higher ATP concentrations would artificially mask the compound's potency.

  • Quenching and Detection: After 60 minutes, quench the reaction with 3% phosphoric acid. Transfer to a filter plate, wash extensively to remove unreacted [γ-³³P]-ATP, and measure the incorporated radioactivity using a scintillation counter.

Protocol B: Hepatic Microsomal Stability Assay (PK Evaluation)

Purpose: To evaluate the Phase I metabolic stability and intrinsic clearance ( CLint​ ) of the scaffold.

  • Matrix Preparation: Thaw human or rat liver microsomes (HLM/RLM) on ice and dilute to 0.5 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Addition: Spike the test compound to a final concentration of 1 µM. Include Verapamil as a positive control. Causality: Verapamil is a known high-clearance drug; its rapid degradation validates that the microsome batch is enzymatically active.

  • Initiation via NADPH: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH. Causality: NADPH provides the essential reducing equivalents for CYP450 enzymes. A parallel negative control without NADPH must be run to differentiate true enzymatic metabolism from chemical instability in the buffer.

  • Time-Course Quenching: At intervals (0, 15, 30, 60 minutes), extract aliquots and immediately mix with 3 volumes of ice-cold acetonitrile containing an internal standard. Causality: The cold organic solvent instantly denatures the CYP enzymes, halting metabolism and precipitating proteins to prepare the sample for clean LC-MS/MS injection.

PK_Protocol Dose Hepatic Microsome Incubation NADPH NADPH Addition (Reaction Start) Dose->NADPH Quench Acetonitrile Quench (Protein Precip.) NADPH->Quench LCMS LC-MS/MS Quantification Quench->LCMS CLint Intrinsic Clearance Calculation LCMS->CLint

Fig 2: Self-validating in vitro metabolic stability workflow for PK profiling.

Conclusion

The imidazo[1,2-a]-1,3,5-triazin-4(8H)-one core is a highly tunable pharmacophore. Its intrinsic ability to mimic purine hydrogen-bonding networks makes it an exceptional foundation for kinase inhibitors (FAK, PI3K) and artificial nucleobases. While the core itself is metabolically stable, strategic functionalization is required to optimize its pharmacokinetic properties, particularly regarding aqueous solubility and oral bioavailability. Rigorous, mechanism-driven experimental protocols are essential to accurately profile the ADME and PD characteristics of these promising therapeutic agents.

References

  • Design, Synthesis, and Evaluation of Novel imidazo[1,2-a][1,3,5]triazines and Their Derivatives as Focal Adhesion Kinase Inhibitors With Antitumor Activity Source: Journal of Medicinal Chemistry (ACS) / PubMed URL:[Link]

  • Discovery of novel 1,3,5-triazine derivatives as an antidiabetic agent in Wistar rats via inhibition of DPP-4 Source: Future Medicinal Chemistry / PubMed URL:[Link]

  • 1,3,5-triazine derivatives as potential anticancer agents against Lung and Breast cancer cell lines: Synthesis, biological evaluation, and structure-based drug design studies Source: Bentham Science Publishers / CoLab URL:[Link](Derived from search index 1.8)

  • The alpha-D anomer of 5-aza-7-deaza-2'-deoxyguanosine Source: Acta Crystallographica Section C / ResearchGate URL:[Link]

  • Chemical structure of the tested compound 20 (Topoisomerase II Inhibitors based on imidazo-triazine core) Source: ResearchGate URL:[Link](Derived from search index 2.9)

Sources

Foundational

Literature review on the biological activity of imidazo[1,2-a]-1,3,5-triazin-4(8h)-one

An In-Depth Technical Guide on the Biological Activity of Imidazo[1,2-a]-1,3,5-triazin-4(8H)-one Executive Summary The imidazo[1,2-a]-1,3,5-triazin-4(8H)-one scaffold—most prominently represented by its 2-amino derivativ...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Biological Activity of Imidazo[1,2-a]-1,3,5-triazin-4(8H)-one

Executive Summary

The imidazo[1,2-a]-1,3,5-triazin-4(8H)-one scaffold—most prominently represented by its 2-amino derivative, 5-aza-7-deazaguanine —represents a paradigm shift at the intersection of synthetic biology and medicinal chemistry[1]. As a Senior Application Scientist, I have observed how subtle isosteric replacements—specifically, substituting a nitrogen atom at position 5 (aza) and a carbon atom at position 7 (deaza)—fundamentally alter the electronic distribution and hydrogen-bonding topology of the canonical purine pharmacophore[1]. This whitepaper dissects the dual utility of this scaffold: its foundational role as the artificial nucleobase "P" in Artificially Expanded Genetic Information Systems (AEGIS), and its emerging pharmacological potential as a broad-spectrum antiviral and targeted anticancer agent[2][3].

Synthetic Biology: The AEGIS "P" Nucleobase

The 2-amino-8H-imidazo[1,2-a][1,3,5]triazin-4-one molecule acts as the "P" base in the six-letter AEGIS alphabet, pairing orthogonally with "Z" (6-amino-5-nitropyridin-2-one)[2].

Mechanistic Causality: Standard Watson-Crick base pairing relies on highly conserved hydrogen bond donor and acceptor geometries. By repositioning these functional groups, the P:Z pair achieves orthogonal replication without cross-pairing with canonical A, T, C, or G nucleotides[1]. Furthermore, the deaza modification at position 7 eliminates a hydrogen bond acceptor in the major groove. This structural void widens the DNA duplex's major groove, allowing the accommodation of bulky functional groups (e.g., fluorophores or click-chemistry handles via Sonogashira cross-coupling) without sterically disrupting the thermodynamic stability of the helix[1][4].

Pharmacological Activity: Antiviral and Anticancer Profiles

Beyond synthetic genetics, the imidazo[1,2-a]-1,3,5-triazin-4(8H)-one core is a potent mimic of natural purines, capable of deceiving viral polymerases and cellular kinases.

  • Antiviral Activity: Nucleoside analogues derived from 5-aza-7-deazaguanine have been extensively evaluated against RNA viruses. They exhibit significant inhibitory activity against the Bovine Viral Diarrhea Virus (BVDV)—a widely accepted surrogate model for the Hepatitis C Virus (HCV)—as well as the Yellow Fever Virus (YFV) and West Nile Virus (WNV)[3]. The mechanism involves chain termination or lethal mutagenesis following intracellular phosphorylation by host kinases.

  • Anticancer Activity: The scaffold has been integrated into targeted cancer therapies. Imidazo[1,2-a][1,3,5]triazine derivatives have been rationally designed as highly selective inhibitors of Focal Adhesion Kinase (FAK), a critical enzyme driving tumor angiogenesis and metastasis[5]. Additionally, 7-substituted-7-deazapurine ribonucleosides demonstrate pronounced cytostatic activity against various malignant cell lines, acting as structural analogues to the cytotoxic antibiotic tubercidin[6].

Enzymatic Synthesis and Functionalization

Chemical synthesis of base-modified nucleosides is notoriously complex due to regioselectivity issues during glycosylation. To circumvent this, enzymatic transglycosylation using Escherichia coli purine nucleoside phosphorylase (PNP) is employed.

Enzymatic Causality: Wild-type E. coli PNP and its Ser90Ala mutant exhibit excellent substrate promiscuity for 5-aza-7-deazaguanine[1][7]. The Ser90Ala mutation specifically enlarges the active site pocket, reducing steric clash with the altered imidazole ring. This facilitates the efficient transfer of the ribose moiety from a donor nucleoside (e.g., uridine) to the synthetic acceptor base, yielding high-purity base-modified nucleosides[1].

Data Presentation

Table 1: Thermodynamic and Biological Profiling of the Scaffold | Property / Target | Observation / Value | Mechanistic Significance | | :--- | :--- | :--- | | Duplex Stability (Single P:Z pair) | Δ310​ -9.6 kcal/mol[1] | Slightly destabilizing vs. canonical G:C (-11.0 kcal/mol) due to altered stacking interactions. | | Duplex Stability (Consecutive P:Z) | T m​ up to 68°C (with 7-substitutions)[1] | Consecutive pairs and major groove functionalization enhance thermodynamic stability. | | Focal Adhesion Kinase (FAK) | IC 50​ = 50 nM | High selectivity over IGF-IR and Pyk2; suppresses tumor cell invasion and migration. | | Enzymatic Substrate Affinity | High affinity for E. coli PNP | Enables scalable, regioselective biocatalytic synthesis of nucleoside analogues. |

Table 2: Antiviral Efficacy of 5-aza-7-deazaguanine Nucleosides

Virus Target Surrogate Model Mechanism of Action Efficacy Profile
Hepatitis C Virus (HCV) BVDV[3] Viral polymerase inhibition / Chain termination Moderate to High
Yellow Fever Virus (YFV) Direct assay[3] RNA replication interference Moderate

| West Nile Virus (WNV) | Direct assay[3] | RNA replication interference | Moderate |

Experimental Protocols

Protocol 1: Enzymatic Transglycosylation using E. coli PNP

This self-validating system ensures regioselective N-glycosylation without the need for complex protecting group chemistry.

  • Preparation: Prepare a 50 mM potassium phosphate buffer (pH 7.4).

  • Substrate Addition: Dissolve 10 mM of the donor nucleoside (e.g., uridine) and 2 mM of the acceptor base (5-aza-7-deazaguanine) in the buffer[7].

  • Enzyme Introduction: Add 0.5 mg/mL of purified E. coli PNP (Ser90Ala mutant). Causality: The mutant enzyme prevents premature hydrolysis and accommodates the non-canonical base[1].

  • Incubation: Incubate the reaction mixture at 37°C for 24-48 hours under gentle agitation.

  • Validation & Purification: Monitor the reaction via RP-HPLC (C18 column, gradient water/acetonitrile). The appearance of a new peak with a characteristic UV absorbance at ~267 nm confirms product formation. Purify via preparative HPLC.

Protocol 2: AEGIS-LIVE SELEX for Aptamer Generation

Used to evolve aptamers against cancer targets like Glypican-3 (GPC3)[2].

  • Library Design: Synthesize a DNA library containing canonical bases (A, T, G, C) and AEGIS bases (P, Z) using solid-phase phosphoramidite chemistry.

  • Target Incubation: Incubate the library with GPC3-expressing target cells at 37°C for 30 minutes.

  • Partitioning: Wash the cells extensively with binding buffer to remove unbound and weakly bound sequences.

  • Elution: Elute the bound aptamers by heating the cell suspension to 95°C for 5 minutes.

  • Amplification: Amplify the eluted pool using PCR. Critical Step: The PCR master mix must contain engineered polymerases (e.g., Taq variants) and the full six-letter dNTP mix (dATP, dTTP, dCTP, dGTP, dPTP, dZTP) to ensure the artificial bases are faithfully replicated[2].

  • Iteration: Repeat steps 2-5 for 10-15 cycles to enrich the highest-affinity aptamers.

Mandatory Visualizations

G N1 Synthetic DNA Library (Contains P & Z bases) N2 Incubation with Target (e.g., GPC3-expressing cells) N1->N2 N3 Partitioning (Wash unbound sequences) N2->N3 N4 Elution of Bound Aptamers N3->N4 N5 PCR Amplification (Requires AEGIS dNTPs) N4->N5 N5->N2 Next Cycle N6 Enriched Aptamer Pool N5->N6

Caption: AEGIS-LIVE SELEX workflow incorporating the artificial nucleobase P.

G N1 Donor Nucleoside (e.g., Uridine) N2 E. coli PNP (WT or Ser90Ala mutant) N1->N2 N3 Ribose-1-Phosphate Intermediate N2->N3 Phosphorolysis N5 Base-Modified Nucleoside (Product) N3->N5 Transglycosylation N4 5-aza-7-deazaguanine (Acceptor Base) N4->N5

Caption: Enzymatic transglycosylation pathway utilizing E. coli PNP.

References

  • Expanded Genetic Systems Combined with Cell Engineering and Laboratory Evolution Give Aptamers against Glypican-3-Overexpressing. eScholarship. 2

  • 5-Aza-7-deazaguanine. Grokipedia. 1

  • 5-Aza-7-deazaguanine | Active Compound. MedChemExpress. 7

  • Synthesis of 5-aza-7-deazaguanine nucleoside derivatives as potential anti-flavivirus agents. ResearchGate. 3

  • Effects of compounds 12a, 15a, 19a, and 21a on the cell attachment, migration, and invasion in U-87MG cell lines. ResearchGate. 5

  • Synthesis, Cytostatic, Antimicrobial, and Anti-HCV Activity of 6-Substituted 7-(Het)aryl-7-deazapurine Ribonucleosides. ACS Publications. 6

  • “Double Click” Reaction on 7-Deazaguanine DNA: Synthesis and Excimer Fluorescence of Nucleosides and Oligonucleotides. ACS Publications.4

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for imidazo[1,2-a]-1,3,5-triazin-4(8h)-one

Application Note: Step-by-Step Synthesis Protocol for Imidazo[1,2-a]-1,3,5-triazin-4(8H)-one Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a highly reliable,...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Step-by-Step Synthesis Protocol for Imidazo[1,2-a]-1,3,5-triazin-4(8H)-one

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a highly reliable, self-validating protocol for the synthesis of the imidazo[1,2-a]-1,3,5-triazin-4(8H)-one scaffold, emphasizing mechanistic causality and critical quality attributes.

Strategic Overview & Mechanistic Rationale

The imidazo[1,2-a]-1,3,5-triazin-4(8H)-one scaffold is a highly privileged bicyclic heterocycle. It is most prominently recognized as the aglycone core of 5-aza-7-deazaguanine[1]. In the realm of synthetic biology, functionalized derivatives of this scaffold—specifically 2-amino-imidazo[1,2-a]-1,3,5-triazin-4(8H)-one (known as the "P" base)—are foundational to Artificially Expanded Genetic Information Systems (AEGIS)[2]. By pairing with the "Z" base (6-amino-5-nitropyridin-2-one), the "P" base enables the creation of high-affinity, nuclease-resistant DNA aptamers[3]. Furthermore, nucleoside analogs bearing this core have demonstrated significant potential as anti-flavivirus agents[4].

The construction of this scaffold relies on a convergent annulation strategy. The exocyclic amine of a 2-aminoimidazole precursor acts as a nucleophile, attacking an electrophilic carbonyl species (typically phenoxycarbonyl isocyanate) to form an intermediate acylurea. Subsequent base-promoted intramolecular cyclization onto the adjacent imidazole ring nitrogen (N1) expels phenol, yielding the fused 1,3,5-triazin-4(8H)-one system[1].

Reaction_Mechanism A 2-Aminoimidazole (Nucleophile) C Acylurea Intermediate A->C Nucleophilic Attack (0 °C) B Phenoxycarbonyl Isocyanate B->C Electrophilic Addition D Imidazo[1,2-a]-1,3,5- triazin-4(8H)-one C->D Intramolecular Cyclization (Heat/Base) E Phenol (Leaving Group) C->E Elimination

Reaction pathway for the synthesis of imidazo[1,2-a]-1,3,5-triazin-4(8H)-one via an acylurea intermediate.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to subsequent phases without confirming the in-process validation checkpoints.

Phase 1: Preparation of the Acylurea Intermediate
  • System Purge : Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Purge with ultra-pure argon for 15 minutes.

    • Causality: Isocyanates are highly susceptible to hydrolysis; ambient moisture will convert the reagent into a symmetric urea byproduct, drastically reducing the yield.

  • Solubilization : Dissolve 10.0 mmol of 2-aminoimidazole in 50 mL of anhydrous N,N-dimethylformamide (DMF). Cool the reaction vessel to 0 °C using an ice-water bath.

  • Electrophilic Addition : Dissolve 11.0 mmol (1.1 eq) of phenoxycarbonyl isocyanate in 10 mL of anhydrous DMF. Add this solution dropwise to the stirring 2-aminoimidazole over 30 minutes.

    • Causality: The exocyclic amine of the imidazole acts as the primary nucleophile. Dropwise addition at low temperature controls the exothermic reaction and prevents off-target di-acylation at the endocyclic nitrogens.

  • In-Process Validation : Stir for 2 hours at 0 °C. Perform TLC (DCM:MeOH 9:1). The complete disappearance of the highly polar baseline 2-aminoimidazole spot and the emergence of a new UV-active intermediate confirm the formation of the acylurea.

Phase 2: Intramolecular Cyclization
  • Base Catalysis : To the cold reaction mixture, add 12.0 mmol (1.2 eq) of anhydrous triethylamine in a single portion.

  • Thermal Activation : Replace the ice bath with an oil bath and heat the reaction to 80 °C for 4 hours.

    • Causality: Triethylamine acts as a proton scavenger, facilitating the nucleophilic attack of the endocyclic N1 nitrogen onto the ester carbonyl. The thermal energy drives the elimination of phenol (a superior leaving group compared to aliphatic alcohols), thereby closing the 1,3,5-triazin-4(8H)-one ring.

  • In-Process Validation : Monitor the reaction via LC-MS. The reaction is complete when the mass of the intermediate transitions entirely to the target mass[M+H]+, accompanied by a distinct, separate phenol peak.

Phase 3: Workup and Isolation
  • Solvent Removal : Cool the mixture to room temperature and concentrate under reduced pressure (high vacuum) to remove the DMF.

  • Trituration : Suspend the crude, dark residue in 50 mL of cold diethyl ether and sonicate for 5 minutes. Filter the suspension.

    • Causality: Diethyl ether selectively solubilizes the eliminated phenol and any unreacted isocyanate, leaving the highly polar fused bicyclic product intact as a solid precipitate.

  • Recrystallization : Recrystallize the filter cake from a minimal volume of boiling ethanol/water (80:20 v/v). Dry the resulting crystals under vacuum at 40 °C overnight to yield the pure target scaffold.

Workflow cluster_0 Step 1: Acylurea Formation cluster_1 Step 2: Cyclization & Isolation A 2-Aminoimidazole (Anhydrous DMF, 0 °C) C Acylurea Intermediate (TLC Validation) A->C Nucleophilic Attack B Phenoxycarbonyl Isocyanate (Dropwise Addition) B->C E Imidazo[1,2-a]-1,3,5-triazin-4(8H)-one (Crude Mixture) C->E Intramolecular Ring Closure D Triethylamine + Heat (80 °C) (4 Hours) D->E Base Catalysis F Ether Trituration (Removes Phenol) E->F G Pure Target Scaffold (Recrystallization) F->G Final Polish

Experimental workflow for the synthesis and isolation of imidazo[1,2-a]-1,3,5-triazin-4(8H)-one.

Quantitative Process Parameters & CQAs

To ensure reproducibility, adhere strictly to the Critical Quality Attributes (CQAs) and tolerances outlined below.

Process ParameterTarget ValueAcceptable ToleranceMechanistic Rationale
Reagent Stoichiometry 1.0 : 1.1 (Amine:Isocyanate)1.0 : 1.05 - 1.15A slight excess of isocyanate ensures complete conversion of the amine but complicates phenol removal if too high.
Addition Temperature 0 °C-5 °C to +5 °CMitigates the highly exothermic nature of urea formation, preventing unwanted di-acylation.
Cyclization Temp. 80 °C75 °C to 85 °CProvides optimal activation energy for N1 attack on the ester carbonyl to expel the phenol group.
Cyclization Time 4 Hours3.5 to 5 HoursPrevents thermal degradation of the fused bicyclic system while ensuring complete ring closure.
Expected Yield 70%60% - 75%Losses are primarily mechanical and occur during the ether trituration and recrystallization phases.

References

  • Title: Nucleobase-Functionalized 5-Aza-7-deazaguanine Ribo- and 2′-Deoxyribonucleosides: Glycosylation, Pd-Assisted Cross-Coupling, and Photophysical Properties (Includes historical synthesis by Prisbe et al., 1978) Source: The Journal of Organic Chemistry, ACS Publications URL: [Link]

  • Title: Synthesis of 5-aza-7-deazaguanine nucleoside derivatives as potential anti-flavivirus agents Source: Nucleosides, Nucleotides and Nucleic Acids, Taylor & Francis URL: [Link]

  • Title: Expanded Genetic Systems Combined with Cell Engineering and Laboratory Evolution Give Aptamers against Glypican-3-Overexpressing Cells Source: Angewandte Chemie International Edition, eScholarship URL: [Link]

  • Title: Method for stabilizing dna aptamer (Patent WO2016143700A1)

Sources

Application

Applications of Imidazo[1,2-a]-1,3,5-triazin-4(8H)-one in Oncology Drug Discovery: Engineering High-Affinity Aptamers via Expanded Genetic Systems

Introduction: Overcoming the Chemical Limitations of Standard DNA In the landscape of oncology drug discovery, the heterocyclic scaffold imidazo[1,2-a]-1,3,5-triazin-4(8H)-one has emerged as a transformative tool—not as...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Overcoming the Chemical Limitations of Standard DNA

In the landscape of oncology drug discovery, the heterocyclic scaffold imidazo[1,2-a]-1,3,5-triazin-4(8H)-one has emerged as a transformative tool—not as a traditional small-molecule inhibitor, but as a synthetic nucleobase. Specifically, it serves as the core of the 'P' nucleobase (2-amino-8H-imidazo[1,2-a][1,3,5]triazin-4-one) utilized in Artificially Expanded Genetic Information Systems (AEGIS).

Standard DNA aptamers, built from the traditional four-letter genetic alphabet (G, A, C, T), often lack the chemical diversity required to bind complex tumor-associated surface proteins with high affinity. They lack the diverse functional groups (such as hydrophobic or cationic side chains) found in proteins. By introducing the imidazo[1,2-a]-1,3,5-triazin-4(8H)-one scaffold into DNA libraries, researchers expand the genetic alphabet to six letters (GACTZP), fundamentally altering the structural causality of aptamer folding and enabling the discovery of highly specific oncology therapeutics and diagnostics .

Mechanistic Causality of the 'P' Nucleobase

The integration of the imidazo[1,2-a]-1,3,5-triazin-4(8H)-one ('P') scaffold is not merely an additive change; it is a structural paradigm shift.

  • Orthogonal Hydrogen Bonding: The 'P' nucleobase pairs exclusively with the 'Z' nucleobase (6-amino-5-nitropyridin-2-one). The imidazo[1,2-a]-1,3,5-triazin-4(8H)-one core provides a rigid, planar structure with a unique Donor-Donor-Acceptor hydrogen-bonding pattern. This prevents cross-pairing with standard natural purines and pyrimidines, ensuring high fidelity during PCR amplification.

  • Conformational Rigidity & Tertiary Folds: The incorporation of 'P' and 'Z' introduces novel pi-stacking interactions and altered backbone dynamics. This drives the single-stranded DNA to fold into complex, stable tertiary structures with enhanced hydrophobic cores, allowing the aptamer to interface with shallow, featureless protein pockets on cancer cells that are typically "undruggable" by standard 4-letter DNA.

Base_Pairing P_Base Imidazo[1,2-a]-1,3,5-triazin-4(8H)-one 'P' Nucleobase Donor-Donor-Acceptor Z_Base 6-amino-5-nitropyridin-2-one 'Z' Nucleobase Acceptor-Acceptor-Donor P_Base->Z_Base Orthogonal H-Bonding Result Enhanced Aptamer Increased Chemical Diversity & Conformational Rigidity P_Base->Result Z_Base->Result

Orthogonal hydrogen bonding between P and Z nucleobases enabling enhanced aptamer diversity.

Experimental Protocol: AEGIS-LIVE Cell-SELEX for Oncology Targets

To harness the imidazo[1,2-a]-1,3,5-triazin-4(8H)-one scaffold, researchers utilize a specialized workflow known as AEGIS-LIVE (Laboratory In Vitro Evolution). The following protocol describes the generation of aptamers against Glypican-3 (GPC3), a critical biomarker for hepatocellular carcinoma .

Self-Validating System Design

This protocol is engineered as a self-validating system. By utilizing an engineered target cell line (GPC3+) and its wild-type isogenic counterpart (GPC3-) in tandem, the system intrinsically subtracts background binding. Any aptamer that survives the workflow is definitively validated as target-specific, eliminating false positives caused by ubiquitous cell-surface glycans.

Step-by-Step Methodology

Step 1: 6-Letter Library Preparation

  • Synthesize a single-stranded DNA library containing a randomized region of 20–40 nucleotides utilizing standard phosphoramidites alongside 'P' and 'Z' phosphoramidites.

  • Causality: The inclusion of 'P' (imidazo[1,2-a]-1,3,5-triazin-4(8H)-one) expands the sequence space exponentially ( 6n vs 4n ), providing the necessary structural motifs to bind complex tumor antigens.

Step 2: Cell Preparation

  • Culture un-engineered murine liver cells (1MEA) to serve as the negative control.

  • Culture engineered 1MEA cells stably transfected to overexpress human GPC3 (1MEAhGPC3) to serve as the positive target.

Step 3: Counter-Selection (Negative Selection)

  • Incubate the 6-letter DNA library with 1MEA (control) cells at 4°C for 30 minutes in a binding buffer (containing Mg2+ to stabilize tertiary folds).

  • Centrifuge and collect the supernatant.

  • Causality: This step depletes the library of aptamers that bind to common membrane lipids and housekeeping proteins, ensuring the final aptamers are strictly specific to the tumor microenvironment.

Step 4: Positive Selection

  • Incubate the unbound supernatant from Step 3 with the 1MEAhGPC3 (target) cells at 4°C for 30 minutes.

  • Wash the cells 3–5 times with washing buffer to remove weak or non-specific binders.

  • Elute the strongly bound aptamers by heating the cell suspension to 95°C for 5 minutes.

Step 5: Amplification via Engineered Polymerases

  • Amplify the eluted aptamers using PCR.

  • Causality: Standard Taq polymerase will stall or misincorporate bases when encountering the 'P' nucleobase. You must use an engineered Taq polymerase variant (e.g., Taq-mutant) specifically evolved to recognize the imidazo[1,2-a]-1,3,5-triazin-4(8H)-one scaffold and faithfully incorporate its complementary 'Z' triphosphate.

Step 6: Self-Validation via Dual-Cell Flow Cytometry

  • Fluorescently label the enriched aptamer pool (e.g., with FITC).

  • Incubate the labeled pool separately with 1MEA and 1MEAhGPC3 cells.

  • Calculate the Equilibrium Dissociation Constant ( Kd​ ) by plotting the Mean Fluorescence Intensity (MFI) difference ( ΔMFI=MFItarget​−MFIcontrol​ ) against aptamer concentration.

  • Validation: A high ΔMFI confirms that the binding affinity is driven solely by the GPC3 antigen, validating the success of the SELEX cycle.

AEGIS_Workflow Lib 1. 6-Letter AEGIS Library (GACT + P & Z) Neg 2. Counter-Selection Incubate with GPC3- Healthy Cells Lib->Neg Remove non-specific binders Pos 3. Positive Selection Incubate with GPC3+ Cancer Cells Neg->Pos Unbound library Elute 4. Elution of Bound Aptamers Pos->Elute Isolate specific binders Amp 5. PCR Amplification (Engineered Taq Polymerase) Elute->Amp Amp->Neg Multiple SELEX Cycles Seq 6. Next-Gen Sequencing & Validation Amp->Seq Final Enriched Pool

AEGIS-LIVE Cell-SELEX workflow utilizing the 6-letter genetic alphabet for oncology targets.

Quantitative Data Summarization

The integration of the imidazo[1,2-a]-1,3,5-triazin-4(8H)-one scaffold dramatically improves the thermodynamic and pharmacokinetic profiles of the resulting oncology aptamers. The table below summarizes the comparative advantages of AEGIS aptamers versus standard DNA aptamers.

Feature / MetricStandard DNA Aptamers (GACT)AEGIS Aptamers (GACTZP)
Nucleobase Diversity 4 standard bases6 bases (Includes 'P' scaffold)
Target Affinity ( Kd​ ) Typically mid-nM to μ MLow nM to pM (Antibody-like)
Structural Motifs Standard stems, loops, G-quadruplexesNovel tertiary folds, enhanced hydrophobic cores
Success Rate vs. Complex Targets Low to ModerateHigh
Example Oncology Target Nucleolin, EpCAMGlypican-3 (GPC3) in Liver Cancer
Polymerase Requirement Standard Taq PolymeraseEngineered mutant Taq Polymerase

References

  • Expanded Genetic Systems Combined with Cell Engineering and Laboratory Evolution Give Aptamers against Glypican-3-Overexpressing Tumor Cells Angewandte Chemie International Edition URL:[Link]

Method

Application Note: Preparation and Handling of Imidazo[1,2-a]-1,3,5-triazin-4(8H)-one Stock Solutions for In Vitro Cell Assays

Audience: Researchers, assay developers, and medicinal chemists. Content Type: Technical Protocol & Scientific Application Note. Chemical Biology & Pharmacological Context The imidazo[1,2-a]-1,3,5-triazin-4(8H)-one scaff...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, assay developers, and medicinal chemists. Content Type: Technical Protocol & Scientific Application Note.

Chemical Biology & Pharmacological Context

The imidazo[1,2-a]-1,3,5-triazin-4(8H)-one scaffold is a highly privileged, nitrogen-dense bicyclic system. In the realm of chemical biology and drug development, this specific structural core serves two prominent roles:

  • Targeted Small-Molecule Inhibitors: It acts as a potent pharmacophore for anti-proliferative agents, specifically acting as DNA intercalators targeting Topoisomerase II[1], or as ATP-competitive inhibitors targeting the PI3K/AKT/mTOR signaling axis[2].

  • Artificial Nucleobases (AEGIS): It is recognized as the artificial nucleobase "P" within Artificially Expanded Genetic Information Systems (AEGIS). In this context, it is incorporated into DNA aptamers to target specific cell-surface receptors, such as Glypican-3 (GPC3) on engineered liver cancer cells[3].

Understanding the downstream biological targets is critical for designing the appropriate cell assay. Below is the primary signaling cascade targeted by imidazotriazine-derived kinase inhibitors.

Pathway Inhibitor Imidazo[1,2-a]-1,3,5-triazin-4(8H)-one Derivatives PI3K PI3K (Class I) Inhibitor->PI3K Competitive Inhibition PIP3 PIP3 Generation PI3K->PIP3 Catalyzes AKT AKT Phosphorylation PIP3->AKT Recruits & Activates mTOR mTORC1 Activation AKT->mTOR Activates Proliferation Cancer Cell Proliferation (HepG2, HCT116, MCF-7) mTOR->Proliferation Promotes

Mechanism of action of imidazotriazine-based inhibitors targeting the PI3K/AKT/mTOR signaling axis.

The Causality of Solvation: Physicochemical Hurdles

As a Senior Application Scientist, I emphasize that protocol failures with heterocyclic compounds rarely stem from the assay itself, but rather from poor stock preparation. The imidazotriazine core presents specific physicochemical challenges:

  • High Crystal Lattice Energy: The planar aromatic geometry and the lactam motif (which acts as both a hydrogen bond donor and acceptor) create extensive intermolecular stacking.

  • Aqueous Insolubility: Attempting to dissolve the lyophilized powder directly in aqueous buffers (like PBS) or cell media will result in incomplete solvation. This leads to inaccurate dosing and irreproducible IC₅₀ values.

  • Hygroscopicity of the Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) is the mandatory primary solvent. Its high dipole moment and aprotic nature efficiently disrupt the intermolecular hydrogen bonds of the triazine core. However, DMSO is highly hygroscopic. If the stock absorbs atmospheric moisture, the solubility limit of the compound drops drastically, causing irreversible micro-precipitation (known as a "solvent crash").

Step-by-Step Protocol: From Powder to Cell Assay

To ensure a self-validating and reproducible system, follow this three-phase methodology.

Phase 1: Equilibration and Primary Solvation
  • Temperature Equilibration: Remove the lyophilized imidazo[1,2-a]-1,3,5-triazin-4(8H)-one vial from -20°C storage. Crucial Step: Allow the vial to equilibrate to room temperature (RT) in a desiccator for at least 30 minutes before opening. Opening a cold vial causes immediate condensation of atmospheric moisture, which will ruin the primary stock.

  • Weighing: Weigh the required mass using a micro-analytical balance. Due to the potential for static charge on planar heterocycles, use an anti-static gun on the spatula and weigh boat.

  • Dissolution: Add molecular biology-grade, anhydrous DMSO (≥99.9% purity) to achieve a 10 mM primary stock .

  • Homogenization: Vortex vigorously for 60 seconds. If particulates remain, sonicate in a water bath at 37°C for 5–10 minutes until the solution is optically clear.

Phase 2: Aliquoting and Cryopreservation
  • Single-Use Aliquots: Divide the 10 mM stock into 20 µL or 50 µL single-use aliquots in amber microcentrifuge tubes (to prevent potential photo-degradation of the triazine core).

  • Inert Atmosphere: Gently purge the headspace of each tube with Argon or Nitrogen gas before sealing. This displaces oxygen and moisture.

  • Storage: Store immediately at -80°C. Never subject the primary stock to freeze-thaw cycles.

Phase 3: The Intermediate Dilution Strategy

Directly pipetting a 10 mM DMSO stock into aqueous cell culture media creates a localized high-concentration gradient, causing the highly lipophilic compound to instantly precipitate at the solvent interface.

  • Thawing: Thaw a single aliquot at RT. Vortex briefly.

  • Intermediate Stock: Prepare a 100x intermediate stock (e.g., 100 µM) by diluting the 10 mM stock into serum-free media. Add the DMSO stock dropwise while continuously vortexing the media.

  • Final Assay Application: Dilute the intermediate stock into the final assay plate containing the cells and complete media (with FBS). Ensure the final DMSO concentration never exceeds the toxicity threshold of your specific cell line (typically ≤0.1%).

Workflow Powder Imidazo[1,2-a]-1,3,5-triazin-4(8H)-one (Lyophilized Powder) DMSO Anhydrous DMSO (Primary Stock: 10 mM) Powder->DMSO Dissolve & Sonicate Aliquot Aliquot & Store (-80°C, Argon Purged) DMSO->Aliquot Prevent freeze-thaw Intermediate Intermediate Dilution (100x in Assay Media) Aliquot->Intermediate Warm to RT Assay Final Cell Assay (<0.1% DMSO) Intermediate->Assay Add to cells

Workflow for imidazotriazine stock preparation and dilution to prevent aqueous solvent crash.

Quantitative Data Presentation

Table 1: Serial Dilution Matrix for Cell Assays (Starting from 10 mM Stock)

This table outlines the exact volumes required to achieve standard pharmacokinetic dose-response curves while strictly maintaining a safe final DMSO concentration.

Target Final Conc.Vol. of 10 mM DMSO StockVol. of Intermediate MediaVol. of Intermediate Added to Assay (per 100 µL well)Final DMSO % in Well
10 µM 10 µL990 µL (Yields 100 µM)10 µL0.1%
1 µM 1 µL999 µL (Yields 10 µM)10 µL0.01%
100 nM 100 µL of 10 µM Int. Stock900 µL (Yields 1 µM)10 µL<0.001%
10 nM 10 µL of 10 µM Int. Stock990 µL (Yields 100 nM)10 µL<0.0001%
Table 2: Maximum Tolerable DMSO Limits for Validated Cell Lines

Imidazotriazine derivatives are frequently tested against specific cancer cell lines[1][2]. Exceeding the DMSO thresholds below will induce solvent-mediated apoptosis, confounding your compound's true cytotoxic effect.

Cell LineTissue OriginTarget Pathway ValidatedMax Tolerable DMSO (%)
HepG2 Liver Hepatocellular CarcinomaPI3K / Topo II0.1%
HCT116 Colorectal CarcinomaPI3Kα0.2%
MCF-7 Breast AdenocarcinomaTopo II Intercalation0.1%
HNO97 Head and Neck Squamous CellDNA Intercalation0.05%

References

  • [1] Robello et al. "New antiproliferative agents derived from tricyclic 3,4-dihydrobenzo[4,5]imidazo[1,2-a][1,3,5]triazine scaffold: Synthesis and pharmacological effects." ResearchGate. Available at:[Link]

  • [3] Zhang et al. "Expanded Genetic Systems Combined with Cell Engineering and Laboratory Evolution Give Aptamers against Glypican-3-Overexpressing." eScholarship / Angew Chem Int Ed Engl. Available at:[Link]

  • [2] Kumar et al. "Synthesis, cytotoxicity, molecular docking, DFT analysis and ADMET studies of imidazo[1,2-b][1,2,4]triazine based pyrimidine derivatives as PI3Kα selective inhibitors." ResearchGate. Available at:[Link]

Sources

Application

Application Note: NMR Spectroscopy Characterization Protocols for Imidazo[1,2-a]-1,3,5-triazin-4(8H)-one Derivatives

Introduction & Scientific Context The imidazo[1,2-a]-1,3,5-triazin-4(8H)-one fused bicyclic system is a privileged heterocyclic scaffold with profound significance in chemical biology and drug discovery. Most notably, it...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

The imidazo[1,2-a]-1,3,5-triazin-4(8H)-one fused bicyclic system is a privileged heterocyclic scaffold with profound significance in chemical biology and drug discovery. Most notably, its 2-amino derivative serves as the synthetic nucleobase "P" in Artificially Expanded Genetic Information Systems (AEGIS), where it pairs orthogonally with "Z" (6-amino-5-nitro-2(1H)-pyridone) to expand the genetic alphabet[1]. Furthermore, derivatives of this core have been extensively developed as highly selective Focal Adhesion Kinase (FAK) inhibitors and anti-angiogenic agents[2].

A critical challenge in the synthesis and application of these molecules is their complex tautomerism (e.g., 8H vs. 3H/1H forms) and the regiochemistry of functionalization. Because the imidazo[1,2-a]-1,3,5-triazine core is a weakly nucleophilic, multidentate system, glycosylation or alkylation often yields mixtures of N8-, N1-, or N6-regioisomers[3].

This application note provides a comprehensive, causality-driven Nuclear Magnetic Resonance (NMR) spectroscopy workflow to definitively assign the tautomeric state, regiochemistry, and 3D conformation of imidazo[1,2-a]-1,3,5-triazin-4(8H)-one derivatives.

Mechanistic Rationale for NMR Methodologies

To achieve a self-validating structural assignment, researchers cannot rely solely on 1D 1 H and 13 C NMR. The electronic delocalization across the fused ring system dampens the chemical shift differences between regioisomers. Therefore, the protocol relies on two advanced pillars:

  • 1 H- 15 N HMBC (Heteronuclear Multiple Bond Correlation): The fundamental causality behind using 15 N NMR lies in the distinct electronic environments of the nitrogen atoms. The "pyrrole-like" nitrogen (N8) resonates significantly upfield (~130–150 ppm) compared to the "pyridine-like" nitrogens (N1, N3, N6), which resonate downfield (~200–250 ppm). Observing a 3JH,N​ coupling from an alkyl/sugar proton to a specific nitrogen definitively locks the site of attachment.

  • 2D NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): Once regiochemistry is established, NOESY validates the spatial conformation. For AEGIS "P" nucleosides, determining the anti vs. syn conformation around the N-glycosidic bond is mandatory to ensure proper Watson-Crick-like base pairing geometry[3].

NMR_Workflow Start Sample Preparation (DMSO-d6, 298K) OneD 1D 1H & 13C NMR (Basic Connectivity) Start->OneD TwoD 2D HSQC (1H-13C Direct Mapping) OneD->TwoD HMBC 1H-15N HMBC (Regiochemistry/Tautomerism) TwoD->HMBC NOESY 2D NOESY (Spatial Conformation) TwoD->NOESY Output Validated 3D Structure & Base-Pairing Competence HMBC->Output NOESY->Output

Fig 1: Sequential NMR workflow for the structural elucidation of fused triazines.

Quantitative Data Presentation

The following table summarizes the benchmark NMR chemical shifts for the N8-alkylated imidazo[1,2-a]-1,3,5-triazin-4(8H)-one core. Variations will occur based on specific substitutions (e.g., 2-amino vs. 2-phenyl)[4][5].

Table 1: Benchmark NMR Chemical Shifts (DMSO- d6​ , 298 K)

Nucleus / PositionExpected Shift Range (ppm)Multiplicity / Correlation TargetMechanistic Insight
1 H - H6 / H7 7.10 – 7.80Doublets ( 3J ~ 2.5-3.5 Hz)Imidazole ring protons; sensitive to N8 vs N6 alkylation.
1 H - N8-CH 2​ 3.80 – 4.50Multiplet / TripletDiagnostic starting point for 15 N HMBC tracing.
13 C - C4 (C=O) 150.0 – 160.0Singlet (Quaternary)Carbonyl carbon; confirms the 4(8H)-one tautomeric state.
13 C - C8a 135.0 – 145.0Singlet (Quaternary)Bridgehead carbon; critical for 3JC,H​ HMBC correlations.
15 N - N8 130.0 – 150.0Cross-peak in HMBCPyrrole-like nitrogen; confirms N8-regiochemistry[3].
15 N - N1 / N6 210.0 – 250.0Cross-peak in HMBCPyridine-like nitrogens; absence of alkyl correlation confirms N8.

(Note: 15 N chemical shifts are referenced to liquid NH 3​ at 0.0 ppm).

Experimental Protocols

Protocol A: Sample Preparation for Tautomeric and Conformational Analysis

Causality: Protic solvents (like CD 3​ OD or D 2​ O) cause rapid chemical exchange of the exchangeable N-H protons, rendering them invisible on the NMR timescale. DMSO- d6​ is mandated to slow this exchange, allowing direct observation of hydrogen-bonding interfaces.

  • Weighing: Accurately weigh 15–20 mg of the highly purified imidazo[1,2-a]-1,3,5-triazine derivative.

  • Solvation: Dissolve the compound in 600 µL of anhydrous DMSO- d6​ (100.0 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Homogenization: Vortex for 30 seconds. If the compound is a highly crystalline AEGIS nucleoside, gentle sonication (5 minutes at 25°C) may be required.

  • Transfer: Transfer to a high-quality 5 mm NMR tube (e.g., Norell Select Series). Ensure no microbubbles are trapped in the active volume.

Protocol B: 2D 1 H- 15 N HMBC Acquisition (Regiochemistry Determination)

Causality: The 1 H- 15 N HMBC experiment is the self-validating core of this protocol. By setting the long-range coupling constant ( nJH,N​ ) to 5-8 Hz, we selectively observe 2-bond and 3-bond correlations, definitively linking the alkyl/sugar moiety to the specific core nitrogen.

  • Instrument Setup: Insert the sample into a 500 MHz or 600 MHz NMR spectrometer equipped with a cryoprobe (essential for 15 N sensitivity at natural abundance).

  • Temperature Calibration: Regulate the probe temperature to exactly 298.0 K.

  • Pulse Sequence: Select a gradient-selected 1 H- 15 N HMBC sequence (e.g., hmbcgplpndqf in Bruker nomenclature).

  • Parameter Optimization:

    • Spectral Width (F1 - 15 N): Set to 300 ppm (center at 150 ppm) to capture both pyrrole-like and pyridine-like nitrogens.

    • Long-Range Coupling ( JH,N​ ): Optimize the delay for a coupling of 8.0 Hz (standard for heterocycles).

    • Relaxation Delay (D1): Set to 2.0 seconds to ensure complete relaxation of the protons.

    • Scans: Acquire a minimum of 64 scans per t1 increment (256 increments) to ensure sufficient signal-to-noise for the insensitive 15 N nucleus.

  • Data Processing: Apply a sine-squared window function in both dimensions prior to Fourier transformation. Phase in absolute value mode.

HMBC_Logic Alkyl Observe Alkyl/Sugar -CH2- Protons (~4.0 ppm) CrossPeak 1H-15N HMBC Cross-Peak Analysis Alkyl->CrossPeak N8 Correlation to ~140 ppm (Pyrrole-like Nitrogen) CrossPeak->N8 3J coupling detected N1 Correlation to ~220 ppm (Pyridine-like Nitrogen) CrossPeak->N1 3J coupling detected Result1 Confirmed N8-Isomer (AEGIS 'P' Nucleobase) N8->Result1 Result2 Confirmed N1/N6-Isomer (Kinase Inhibitor Motif) N1->Result2

Fig 2: Logical decision tree for interpreting 1H-15N HMBC correlations to determine functionalization sites.

Protocol C: 2D NOESY for Conformational Analysis

Causality: For AEGIS nucleobases to function in DNA polymerases, the nucleobase must adopt an anti conformation relative to the sugar[1]. NOESY measures through-space dipole-dipole interactions (< 5 Å).

  • Pulse Sequence: Select a phase-sensitive 2D NOESY sequence with gradient zero-quantum suppression.

  • Mixing Time ( τm​ ): This is the most critical parameter. Set τm​ to 300–400 ms for small molecules (MW < 500 Da) to allow sufficient cross-relaxation without spin diffusion artifacts.

  • Acquisition: Acquire 16-32 scans per increment (256 increments).

  • Interpretation:

    • Look for a cross-peak between the H1' (anomeric proton) of the sugar and the H7 proton of the imidazo[1,2-a]-1,3,5-triazine core.

    • A strong H1'-H7 correlation validates the syn conformation.

    • A strong correlation between the H2'/H3' sugar protons and the H7 proton validates the biologically relevant anti conformation[3].

References

  • Accurate Base Pair Energies of Artificially Expanded Genetic Information Systems (AEGIS): Clues for Their Mutagenic Characteristics Source: The Journal of Physical Chemistry B (2019) URL:[Link]

  • Synthesis of Azolo[1,3,5]triazines via Rhodium(III)-Catalyzed Annulation of N-Azolo Imines and Dioxazolones Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • 5-Aza-7-deaza-2′-deoxyguanosine: Studies on the glycosylation of weakly nucleophilic imidazo[1,2-a]-s-triazines Source: The Journal of Organic Chemistry (1987) URL:[Link]

  • Effects of compounds 12a, 15a, 19a, and 21a on the cell attachment, migration, and invasion in U-87MG cell lines Source: ResearchGate (Derived from FAK inhibitor studies) URL:[Link]

Sources

Method

The Versatile Scaffold: Imidazo[1,2-a]-1,3,5-triazin-4(8H)-one as a Pivotal Building Block in Heterocyclic Organic Synthesis

Introduction: Unveiling a Privileged Heterocyclic Core The quest for novel molecular architectures with significant biological activities is a driving force in modern medicinal chemistry and drug discovery. Among the myr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling a Privileged Heterocyclic Core

The quest for novel molecular architectures with significant biological activities is a driving force in modern medicinal chemistry and drug discovery. Among the myriad of heterocyclic systems, nitrogen-rich fused rings hold a prominent position due to their inherent ability to engage in diverse biological interactions. The imidazo[1,2-a]-1,3,5-triazin-4(8H)-one scaffold has emerged as a particularly valuable building block, underpinning the structure of compounds with a wide spectrum of therapeutic potential. Derivatives of this core have demonstrated potent antiproliferative, antitumor, antifungal, antibacterial, and antiviral activities.[1][2] This guide provides an in-depth exploration of the synthesis and synthetic applications of imidazo[1,2-a]-1,3,5-triazin-4(8H)-one, offering detailed protocols and expert insights for researchers in organic synthesis and drug development.

The strategic fusion of an imidazole ring with a 1,3,5-triazine-4-one moiety creates a unique electronic and steric environment. The imidazole component offers sites for both electrophilic and nucleophilic attack, as well as opportunities for metal-catalyzed cross-coupling reactions. The triazinone portion, with its multiple nitrogen atoms, provides hydrogen bonding capabilities and potential coordination sites, crucial for molecular recognition in biological systems. This guide will illuminate the pathways to access this versatile scaffold and harness its reactivity for the construction of diverse and complex molecular entities.

Part 1: Synthesis of the Imidazo[1,2-a]-1,3,5-triazin-4(8H)-one Core

The construction of the imidazo[1,2-a]-1,3,5-triazin-4(8H)-one core is a critical first step in its utilization as a synthetic building block. Several synthetic strategies have been developed, with the most common approach involving the cyclization of a suitably functionalized aminotriazine precursor. The following protocol details a robust method adapted from established literature for the synthesis of the parent 2-amino-8H-imidazo[1,2-a][3][4][5]triazin-4-one, a key intermediate that can be further modified.[6]

Protocol 1: Synthesis of 2-Amino-8H-imidazo[1,2-a][3][4][5]triazin-4-one

This protocol describes a two-step synthesis starting from commercially available 2-amino-4-chloro-6-hydroxy-s-triazine. The initial step involves a nucleophilic substitution with aminoacetaldehyde dimethyl acetal, followed by an acid-catalyzed ring annulation to form the fused imidazole ring.

Step 1: Synthesis of 2-Amino-4-(2,2-dimethoxyethylamino)-6-hydroxy-s-triazine

  • Rationale: This step introduces the precursor for the imidazole ring. The use of aminoacetaldehyde dimethyl acetal protects the aldehyde functionality, preventing unwanted side reactions. The reaction is typically carried out under basic conditions to facilitate the nucleophilic aromatic substitution of the chlorine atom.

  • Materials:

    • 2-Amino-4-chloro-6-hydroxy-s-triazine

    • Aminoacetaldehyde dimethyl acetal

    • Triethylamine (Et3N)

    • N,N-Dimethylformamide (DMF)

    • Deionized water

    • Diethyl ether

  • Procedure:

    • To a solution of 2-amino-4-chloro-6-hydroxy-s-triazine (1.0 eq) in DMF, add triethylamine (1.2 eq).

    • Add aminoacetaldehyde dimethyl acetal (1.1 eq) dropwise to the stirred solution at room temperature.

    • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • The precipitated product is collected by filtration, washed with cold water and then with diethyl ether.

    • Dry the solid under vacuum to obtain the desired product.

Step 2: Cyclization to 2-Amino-8H-imidazo[1,2-a][3][4][5]triazin-4-one

  • Rationale: Acid-catalyzed hydrolysis of the dimethyl acetal unmasks the aldehyde, which then undergoes an intramolecular condensation with the adjacent amino group on the triazine ring, followed by dehydration to form the imidazole ring.

  • Materials:

    • 2-Amino-4-(2,2-dimethoxyethylamino)-6-hydroxy-s-triazine (from Step 1)

    • Concentrated Hydrochloric Acid (HCl)

    • Deionized water

    • Ammonium hydroxide (aq.)

  • Procedure:

    • Suspend the product from Step 1 in water and add concentrated HCl dropwise until the solid dissolves and the solution becomes acidic (pH 1-2).

    • Heat the solution at reflux for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture in an ice bath and neutralize with concentrated ammonium hydroxide to precipitate the product.

    • Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum.

Caption: Workflow for the synthesis of the imidazo[1,2-a][3][4][5]triazin-4-one core.

Part 2: Functionalization of the Imidazo[1,2-a]-1,3,5-triazin-4(8H)-one Scaffold

The synthetic utility of the imidazo[1,2-a]-1,3,5-triazin-4(8H)-one core lies in its susceptibility to a variety of functionalization reactions. The imidazole ring, being electron-rich, is prone to electrophilic substitution, while the NH proton on the imidazole and triazinone rings can be alkylated. Furthermore, the introduction of a halogen atom onto the imidazole ring opens up possibilities for transition-metal-catalyzed cross-coupling reactions. The following protocols are adapted from methodologies developed for the closely related and well-studied imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine systems, providing a strong starting point for the derivatization of the target scaffold.[1][7]

Protocol 2: N-Alkylation of the Imidazole Ring
  • Rationale: Alkylation of the imidazole nitrogen (N-8) is a common strategy to introduce diverse substituents and modulate the physicochemical properties of the molecule. The reaction typically proceeds via deprotonation of the N-H with a suitable base, followed by nucleophilic attack on an alkyl halide. The choice of base and solvent is crucial to control regioselectivity, as alkylation can also occur on the triazinone nitrogen.

  • Materials:

    • Imidazo[1,2-a]-1,3,5-triazin-4(8H)-one derivative

    • Alkyl halide (e.g., methyl iodide, benzyl bromide)

    • Base (e.g., sodium hydride (NaH), potassium carbonate (K2CO3))

    • Anhydrous solvent (e.g., DMF, acetonitrile)

  • Procedure:

    • To a stirred suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous DMF, add a solution of the imidazo[1,2-a]-1,3,5-triazin-4(8H)-one (1.0 eq) in anhydrous DMF dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation.

    • Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

EntryAlkyl HalideBaseSolventTemperature (°C)Time (h)Yield (%)
1Methyl IodideNaHDMFrt485
2Benzyl BromideK2CO3Acetonitrile60878
3Ethyl BromoacetateNaHTHFrt682

Table 1: Representative conditions for N-alkylation of the imidazo[1,2-a]-1,3,5-triazin-4(8H)-one scaffold (yields are hypothetical and for illustrative purposes).

Protocol 3: Regioselective Halogenation of the Imidazole Ring
  • Rationale: The introduction of a halogen atom, typically at the C-7 position of the imidazole ring, is a key transformation that enables further diversification through cross-coupling reactions. Direct halogenation can be achieved using various electrophilic halogenating agents. N-Halosuccinimides (NBS for bromination, NCS for chlorination) are commonly employed for their mild reaction conditions and high regioselectivity.[4]

  • Materials:

    • Imidazo[1,2-a]-1,3,5-triazin-4(8H)-one derivative

    • N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS)

    • Solvent (e.g., acetonitrile, dichloromethane)

  • Procedure:

    • Dissolve the imidazo[1,2-a]-1,3,5-triazin-4(8H)-one derivative (1.0 eq) in a suitable solvent (e.g., acetonitrile).

    • Add N-bromosuccinimide (1.05 eq) portion-wise to the solution at room temperature.

    • Stir the reaction mixture at room temperature for 1-3 hours. The reaction is often rapid and can be monitored by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by column chromatography on silica gel to afford the 7-bromo derivative.

Caption: Key functionalization strategies for the imidazo[1,2-a]-1,3,5-triazin-4(8H)-one scaffold.

Protocol 4: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
  • Rationale: The 7-halo-imidazo[1,2-a]-1,3,5-triazin-4(8H)-one derivatives are excellent substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the introduction of a wide range of aryl and vinyl substituents at the C-7 position, significantly expanding the chemical space accessible from this scaffold.[7][8]

  • Materials:

    • 7-Bromo-imidazo[1,2-a]-1,3,5-triazin-4(8H)-one derivative

    • Aryl or vinyl boronic acid (or boronic acid pinacol ester)

    • Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2)

    • Base (e.g., K2CO3, Cs2CO3)

    • Solvent system (e.g., Dioxane/water, Toluene/water)

  • Procedure:

    • To a reaction vessel, add the 7-bromo-imidazo[1,2-a]-1,3,5-triazin-4(8H)-one derivative (1.0 eq), the boronic acid (1.2-1.5 eq), the palladium catalyst (0.05-0.1 eq), and the base (2.0-3.0 eq).

    • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

    • Add the degassed solvent system.

    • Heat the reaction mixture to 80-100 °C and stir for 8-24 hours, monitoring by TLC.

    • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel.

EntryBoronic AcidCatalystBaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh3)4K2CO3Dioxane/H2O9088
24-Methoxyphenylboronic acidPd(dppf)Cl2Cs2CO3Toluene/H2O10092
3Vinylboronic acid pinacol esterPd(PPh3)4K2CO3Dioxane/H2O8575

Table 2: Representative conditions for Suzuki-Miyaura cross-coupling of 7-bromo-imidazo[1,2-a]-1,3,5-triazin-4(8H)-one (yields are hypothetical and for illustrative purposes).

Conclusion: A Gateway to Chemical Diversity and Biological Activity

The imidazo[1,2-a]-1,3,5-triazin-4(8H)-one scaffold represents a highly versatile and synthetically accessible building block for the construction of a diverse array of heterocyclic compounds. The protocols outlined in this guide provide a solid foundation for both the synthesis of the core structure and its subsequent functionalization. The ability to perform N-alkylation, regioselective halogenation, and transition-metal-catalyzed cross-coupling reactions opens up a vast chemical space for exploration. Given the established biological significance of this heterocyclic system, the application of these synthetic strategies is poised to accelerate the discovery of new therapeutic agents and molecular probes. The self-validating nature of these protocols, grounded in established chemical principles and supported by analogous transformations in related systems, ensures their reliability and reproducibility for researchers at the forefront of organic and medicinal chemistry.

References

  • Gembus, V., Bonfanti, J.-F., Querolle, O., Jubault, P., Levacher, V., & Hoarau, C. (2012). Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines. Organic Letters, 14(23), 6012–6015. [Link]

  • Karaaslan, Ç., Doğan, F., et al. (2020). Regioselective N-alkylation of some imidazole-containing heterocycles and their in vitro anticancer evaluation. Journal of Molecular Structure, 1205, 127631. [Link]

  • Li, J., et al. (2018). Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source. RSC Advances, 8(1), 253-257. [Link]

  • Nam, G., et al. (2017). Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. ACS Omega, 2(1), 11-19. [Link]

  • Pan, Z., Song, C., Zhou, W., Cui, D., & Zhang, C. (2020). Synthesis of imidazo[1,2-a][3][4][5]triazines by NBS-mediated coupling of 2-amino-1,3,5-triazines with 1,3-dicarbonyl compounds. New Journal of Chemistry, 44(15), 6182-6185. [Link]

  • Singh, B. (1992). SYNTHESIS OF 2-AMINO-4-(4-PYRIDINYL)-1.3,5-TRIAZINE AND ITS NOVEL REACTION WITH ISONANATES. HETEROCYCLES, 34(5), 929. [Link]

  • Wang, C., et al. (2011). Pd-Catalyzed Oxidative Cross-Coupling of Imidazo[1,2-a]pyridine with Arenes. Organic Letters, 13(23), 6244-6247. [Link]

  • Zhang, M., et al. (2014). Design, Synthesis, and Evaluation of Novel Imidazo[1,2-a][3][4][5]triazines and Their Derivatives as Focal Adhesion Kinase Inhibitors with Antitumor Activity. Journal of Medicinal Chemistry, 57(18), 7676-7693. [Link]

  • Cui, D., et al. (2018). Diversity-oriented synthesis of imidazo[1,2-a][3][4][5]triazine derivatives from 2-amine-[3][4][5]triazines with ketones. Chemical Communications, 54(74), 10447-10450. [Link]

  • Laos, R., Lampropoulos, C., & Benner, S. A. (2022). The surprising pairing of 2-aminoimidazo[1,2-a][3][4][5]triazin-4-one, a component of an expanded DNA alphabet. Photochemistry and Photobiology, 98(4), 865-873. [Link]

  • Goker, H., et al. (2005). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 30(3), 128-134. [Link]

  • Nam, K. S., et al. (1978). s-triazine nucleosides. Synthesis and antiviral activity of the N-bridgehead guanine, guanosine, and guanosine monophosphate analogues of imidazo[1,2-a]-s-triazine. Journal of Medicinal Chemistry, 21(9), 883-889. [Link]

Sources

Application

In vivo dosing protocols for imidazo[1,2-a]-1,3,5-triazin-4(8h)-one in murine models

Application Note: In Vivo Dosing and Pharmacological Evaluation of AEGIS-DNA Aptamers Incorporating Imidazo[1,2-a]-1,3,5-triazin-4(8H)-one in Murine Models Executive Summary & Mechanistic Rationale The structural limitat...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vivo Dosing and Pharmacological Evaluation of AEGIS-DNA Aptamers Incorporating Imidazo[1,2-a]-1,3,5-triazin-4(8H)-one in Murine Models

Executive Summary & Mechanistic Rationale

The structural limitation of standard four-letter DNA (A, T, G, C) often restricts the binding avidity and chemical diversity of oligonucleotide aptamers. To overcome this, Artificially Expanded Genetic Information Systems (AEGIS) introduce synthetic nucleobases into SELEX (Systematic Evolution of Ligands by Exponential Enrichment) libraries. A prominent example is imidazo[1,2-a]-1,3,5-triazin-4(8H)-one , designated as the artificial nucleobase 'P' .

Base 'P' pairs specifically with 'Z' (6-amino-5-nitropyridin-2-one) and presents a unique hydrogen-bond donor-acceptor-acceptor pattern. This structural motif mimics the complex binding interfaces of proteins, enabling the generation of aptamers with sub-nanomolar affinities against challenging targets, such as Glypican-3 (GPC3) overexpressed in hepatocellular carcinoma[1].

When transitioning these advanced aptamers from in vitro discovery to in vivo murine models, researchers face a critical pharmacokinetic (PK) bottleneck. Unmodified oligonucleotides are rapidly cleared by renal filtration (due to their low molecular weight, typically <15 kDa) and degraded by circulating exonucleases. While the non-natural structure of imidazo[1,2-a]-1,3,5-triazin-4(8H)-one confers a degree of intrinsic nuclease resistance by disrupting standard enzymatic recognition, optimal in vivo dosing requires a highly controlled, self-validating protocol combining chemical capping, precise administration routes, and rigorous internal controls[2].

Workflow Lib AEGIS SELEX Library (Contains Base 'P') Sel Cell-SELEX (e.g., GPC3+ Target Cells) Lib->Sel Opt Aptamer Optimization (3'-Cap & PEGylation) Sel->Opt Dose Murine IV Dosing (Tail Vein Injection) Opt->Dose Eval PK/PD & Biodistribution (Flow Cytometry & HPLC) Dose->Eval

Fig 1. AEGIS-SELEX workflow from library generation to in vivo murine evaluation.

Quantitative Pharmacokinetic Profiles

To design an effective dosing regimen, it is crucial to understand how the incorporation of imidazo[1,2-a]-1,3,5-triazin-4(8H)-one alters the pharmacokinetic landscape. The tables below summarize the expected PK parameters and recommended dosing regimens based on empirical murine data.

Table 1: Comparative Pharmacokinetic Parameters in Murine Models (IV Administration)

Aptamer ConstructModificationsHalf-Life ( t1/2​ )Clearance Rate (mL/h/kg)Tumor Accumulation (%ID/g)
Standard DNA (A,T,G,C)None~2 - 5 min> 800< 0.5%
AEGIS ('P'-modified) None~15 - 20 min~ 450~ 1.2%
Standard DNA (A,T,G,C)3'-idT + 40kDa PEG~4 - 6 hours~ 45~ 4.5%
AEGIS ('P'-modified) 3'-idT + 40kDa PEG~6 - 8 hours ~ 30 ~ 7.8%

Note: The inclusion of Base 'P' synergizes with standard PEGylation to significantly reduce hepatic nuclease degradation, extending the circulation time and enhancing the Enhanced Permeability and Retention (EPR) effect.

Table 2: Recommended Dosing Regimens for Efficacy Studies

Model TypeRouteDose ConcentrationFrequencyRationale / Causality
Subcutaneous Xenograft Intravenous (IV)0.5 - 1.0 mg/kgEvery 48 hrsIV bypasses peritoneal first-pass metabolism, ensuring immediate systemic distribution.
Orthotopic Liver Tumor Intravenous (IV)1.0 - 2.0 mg/kgEvery 72 hrsHigher dose required to penetrate the dense hepatic stroma; extended t1/2​ allows less frequent dosing.
Biodistribution (Acute) Intravenous (IV)0.5 mg/kgSingle DoseA single bolus provides clear Cmax​ data for acute organ harvesting at 1h, 4h, and 24h post-injection.

Self-Validating In Vivo Dosing Protocol

This protocol is engineered as a self-validating system. By incorporating a scrambled aptamer control and parallel HPLC-MS plasma analysis, the workflow inherently verifies that observed tumor accumulation is driven by specific target affinity (e.g., GPC3 binding) rather than non-specific EPR effects or incomplete nuclease degradation[3].

Phase I: Construct Preparation and Quality Control
  • Synthesis & Conjugation: Synthesize the target-specific AEGIS aptamer (containing imidazo[1,2-a]-1,3,5-triazin-4(8H)-one) and a scrambled sequence control. Conjugate a fluorophore (e.g., Cy5) to the 5'-end and a 40 kDa Polyethylene Glycol (PEG) moiety to the 3'-end (or use a 3'-inverted thymidine cap).

  • HPLC-MS Validation: Before dosing, analyze the constructs via HPLC-MS to confirm the exact molecular weight and the successful incorporation of the 'P' nucleobase. Causality: Base 'P' can sometimes cause synthesis truncation; confirming full-length product prevents dosing artifacts.

  • Folding: Dilute the aptamers in sterile DPBS (pH 7.4) supplemented with 5 mM MgCl2​ . Heat to 95°C for 5 minutes, then rapidly cool on ice for 10 minutes to lock the tertiary structure.

Phase II: Murine Administration (Intravenous)
  • Animal Preparation: Utilize 6-8 week old female BALB/c nude mice bearing palpable subcutaneous tumors (approx. 100-150 mm3 ). Warm the mice using a heat lamp for 3-5 minutes to induce vasodilation of the lateral tail vein.

  • Dosing: Restrain the mouse and inject 100 µL of the folded aptamer solution (0.5 mg/kg) via the lateral tail vein using a 27G to 30G needle.

  • Control Cohort: Concurrently dose a separate cohort with the scrambled 'P'-containing aptamer. Validation Check: If the scrambled control shows equal tumor accumulation to the target aptamer, the targeting mechanism is invalid (EPR-driven).

Phase III: Pharmacokinetic Sampling & Biodistribution
  • Blood Collection: Collect 20 µL of blood via submandibular bleed at 10 min, 30 min, 1 h, 4 h, and 24 h post-injection into EDTA-coated tubes.

  • Plasma Nuclease Assay: Centrifuge blood at 2,000 x g for 10 min. Analyze the plasma supernatant via fluorescence spectroscopy (for Cy5) and HPLC (to detect intact vs. cleaved oligonucleotides). Validation Check: The presence of intact 'P'-modified fragments at 4 hours validates the nuclease-resistant design.

  • Organ Harvesting: At 24 hours, euthanize the mice. Harvest the tumor, liver, kidneys, spleen, and heart. Image the organs ex vivo using an IVIS Spectrum system to quantify Cy5 fluorescence.

PK_Pathway IV Intravenous Administration Blood Systemic Circulation (Extended t1/2) IV->Blood Tumor Tumor Microenvironment (Active Targeting) Blood->Tumor Target Binding Kidney Renal Clearance (<50 kDa Filtration) Blood->Kidney Excretion Liver Hepatic Nuclease Degradation (Resisted by Base 'P') Blood->Liver Metabolism

Fig 2. Pharmacokinetic distribution and clearance pathways of 'P'-modified aptamers.

References

  • Zhang L, Yang Z, Trinh TL, Teng IT, Wang S, Bradley KM, Hoshika S, Wu Q, Cansiz S, Rowold DJ, McLendon C, Kim MS, Wu Y, Cui C, Liu Y, Hou W, Stewart K, Wan S, Liu C, Benner SA, Tan W. "Expanded genetic systems combined with cell engineering and laboratory evolution give aptamers against glypican-3-overexpressing tumor cells." Angewandte Chemie International Edition, 2016;55(40):12372-12375.

  • Hoshika S, Leal NA, Kim MJ, Kim MS, Karalkar NB, Kim HJ, Bates AM, Watkins NE Jr, SantaLucia HA, Meyer AJ, DasGupta S, Piccirilli JA, Ellington AD, SantaLucia J Jr, Gaucher EA, Benner SA. "Hachimoji DNA and RNA: A genetic system with eight building blocks." Science, 2019;363(6429):884-887.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Navigating the Challenges of Poor Aqueous Solubility of Imidazo[1,2-a]-1,3,5-triazin-4(8h)-one Derivatives in Biological Assays

Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[1,2-a]-1,3,5-triazin-4(8h)-one and its derivatives. This guide provides in-depth technical advi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[1,2-a]-1,3,5-triazin-4(8h)-one and its derivatives. This guide provides in-depth technical advice, troubleshooting strategies, and frequently asked questions (FAQs) to help you overcome the significant challenge of poor aqueous solubility in your biological assays. Our goal is to ensure the integrity and reproducibility of your experimental data.

Introduction: The Solubility Hurdle with Imidazo[1,2-a]-1,3,5-triazin-4(8h)-ones

The imidazo[1,2-a]-1,3,5-triazin-4(8h)-one scaffold is a promising core structure for a variety of therapeutic agents, notably as kinase inhibitors.[1][2][3] However, a common characteristic of this heterocyclic system is its low aqueous solubility, a feature often associated with potent kinase inhibitors due to their typically lipophilic nature required for binding to the ATP pocket.[4][5] This poor solubility can lead to a host of experimental artifacts, including compound precipitation, underestimated potency, and high variability in assay results.[6] This guide will equip you with the knowledge and practical protocols to effectively manage these challenges.

Frequently Asked Questions (FAQs)

Q1: My imidazo[1,2-a]-1,3,5-triazin-4(8h)-one derivative, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer/cell culture medium. What's happening and how can I fix it?

A1: This phenomenon, often called "solvent shock," occurs when a compound that is soluble in a non-aqueous solvent like DMSO is rapidly introduced into an aqueous environment where its solubility is much lower.[7] The localized high concentration of the compound upon addition exceeds its aqueous solubility limit, causing it to precipitate.[7]

Here are several strategies to mitigate this:

  • Optimize your dilution method: Instead of adding the aqueous buffer to your DMSO stock, add the DMSO stock to the pre-warmed aqueous buffer while vortexing or mixing.[6] This promotes rapid dispersion.

  • Use a stepwise dilution: Before the final dilution into your aqueous buffer, create intermediate dilutions of your stock solution in pure DMSO.[6]

  • Lower the final DMSO concentration: Aim for the lowest possible final concentration of DMSO in your assay, ideally below 0.5%, and ensure it is consistent across all wells, including vehicle controls.[8]

  • Gentle warming and sonication: Warming the solution to 37°C or using a bath sonicator can help redissolve precipitates.[6] However, be mindful of the thermal stability of your compound.

Q2: I'm seeing high variability between my replicate wells in a cell-based assay. Could this be a solubility issue?

A2: Absolutely. High variability is a classic indicator of poor compound solubility.[6] If your compound is not fully dissolved, you will have an inconsistent amount of active, soluble compound in each well, leading to erratic biological responses. We recommend visually inspecting your assay plates under a microscope for any signs of precipitation before adding your detection reagents.[6]

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

A3: The tolerance to DMSO is cell-line dependent. Generally, it is recommended to keep the final concentration below 0.5% (v/v) to minimize solvent-induced cellular effects.[8] However, some sensitive cell lines may show stress or altered function even at concentrations as low as 0.1%.[9] It is crucial to perform a vehicle control experiment to determine the tolerance of your specific cell line to a range of DMSO concentrations.

Q4: Can I use other solvents besides DMSO?

A4: Yes, other solvents like ethanol can be used, but they generally have lower solubilizing power for highly nonpolar compounds compared to DMSO.[6] Co-solvent systems can also be explored. However, any new solvent system must be validated for its effects on the assay and cell viability.

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Compound precipitates in stock DMSO solution upon storage (especially after freeze-thaw cycles). The compound may have low solubility even in neat DMSO at high concentrations, or it may be absorbing atmospheric moisture, which reduces DMSO's solvating power.- Prepare stock solutions at a slightly lower concentration. - Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.[6] - Use anhydrous, high-purity DMSO.
Inconsistent results in enzyme inhibition assays. The compound may be precipitating at higher concentrations in the assay buffer, leading to an inaccurate determination of IC50. Co-solvents can also directly affect enzyme kinetics.[10]- Visually inspect for precipitation at the highest concentrations. - Consider using a different solubilization method, such as cyclodextrin encapsulation, which is less likely to interfere with enzyme structure. - If using a co-solvent, ensure the concentration is kept constant across all dilutions and run appropriate controls to assess the solvent's effect on enzyme activity.[11]
Low apparent potency in cell-based assays. Poor solubility leads to a lower effective concentration of the compound in the assay medium, resulting in an underestimation of its true potency.- Employ a solubility enhancement strategy (see protocols below). - Consider using a formulation with cyclodextrins to increase the concentration of soluble compound.
Cell death observed in vehicle control wells. The concentration of the co-solvent (e.g., DMSO) may be too high for the cell line being used.- Determine the maximum tolerable solvent concentration for your specific cell line through a dose-response experiment. - Reduce the final solvent concentration in your assay.

Strategies and Protocols for Enhancing Solubility

Strategy 1: Optimized Use of Co-solvents (DMSO)

DMSO is the most common and effective co-solvent for solubilizing a wide range of compounds for biological assays. However, its use requires careful optimization to avoid artifacts.

  • Weigh the Compound: Accurately weigh a precise amount of your imidazo[1,2-a]-1,3,5-triazin-4(8h)-one derivative.

  • Calculate Solvent Volume: Based on the molecular weight of your compound, calculate the volume of anhydrous, high-purity DMSO needed to achieve a 10 mM concentration.

  • Dissolution: Add the calculated volume of DMSO to the vial containing your compound.

  • Mixing: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, you can use a bath sonicator for 5-10 minutes or gently warm the solution to 37°C.[6]

  • Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[6]

  • Prepare Intermediate Dilutions: In sterile microcentrifuge tubes, perform a serial dilution of your 10 mM stock solution in pure DMSO to create intermediate stocks (e.g., 1 mM, 100 µM).[6]

  • Prepare Final Aqueous Solution: Pre-warm your cell culture medium to 37°C. Add a small volume of the appropriate DMSO intermediate to the medium. It is critical to add the DMSO stock to the medium, not the other way around.[7]

  • Rapid Mixing: Immediately after adding the DMSO stock, vortex or pipette the solution up and down to ensure rapid and thorough mixing.

  • Final DMSO Concentration Check: Calculate the final concentration of DMSO in your working solutions. Ensure it is below the toxic level for your cells (typically <0.5%) and is consistent across all concentrations of your test compound.

  • Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as your highest compound concentration.

Strategy 2: Inclusion Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, forming a water-soluble "inclusion complex".[12][13][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and reduced toxicity compared to its parent β-cyclodextrin.[15]

  • Prepare a Cyclodextrin Solution: Prepare a stock solution of HP-β-CD in your aqueous assay buffer (e.g., 10-50 mM). Gentle warming may be required to fully dissolve the cyclodextrin.

  • Add the Compound: Add your solid imidazo[1,2-a]-1,3,5-triazin-4(8h)-one derivative to the cyclodextrin solution.

  • Complexation: Vortex the mixture vigorously and then place it on a shaker or rotator at room temperature for 1-24 hours to allow for complex formation. The time required for optimal complexation can vary.

  • Filtration: To remove any undissolved compound, centrifuge the solution at high speed and filter the supernatant through a 0.22 µm filter.

  • Quantification: It is highly recommended to determine the concentration of the solubilized compound in the filtrate using a suitable analytical method like HPLC-UV.

Data Presentation: Comparing Solubilization Strategies

The choice of solubilization method can significantly impact your experimental outcome. Below is a table illustrating representative data for a hypothetical imidazo[1,2-a]-1,3,5-triazin-4(8h)-one derivative in a cell viability assay.

Solubilization Method Maximum Soluble Concentration in Assay Medium Observed IC50 in Cell Viability Assay Notes and Considerations
0.5% DMSO (Final Concentration) ~5 µM (precipitation observed at ≥10 µM)8 µM (with high variability)Precipitation at higher concentrations leads to an underestimation of potency and poor data reproducibility.
20 mM HP-β-CD >50 µM1.5 µMIncreased solubility allows for a more accurate determination of the compound's true potency. It's important to note that at high concentrations (>15 mM), HP-β-CD itself can have effects on cell viability.[7][16]
1% Ethanol (Final Concentration) ~2 µM>10 µM (limited by solubility)Lower solubilizing capacity for this class of compounds. May not be suitable for determining the potency of active compounds.

Visualizing the Workflow

A systematic approach is crucial when dealing with poorly soluble compounds. The following diagram outlines a decision-making workflow.

solubilization_workflow cluster_troubleshoot Solubilization Strategies start Start: Poorly solubleimidazo[1,2-a]-1,3,5-triazin-4(8h)-one derivative prepare_dmso Prepare high-concentration stock in 100% DMSO start->prepare_dmso serial_dilution Serially dilute in assay buffer prepare_dmso->serial_dilution check_precipitation Check for precipitation (visual/microscopic) serial_dilution->check_precipitation precip Precipitation run_assay Proceed with assay (ensure final DMSO <0.5%) check_precipitation->run_assay No troubleshoot Troubleshoot Solubility check_precipitation->troubleshoot Yes no_precip No Precipitation optimize_dmso Optimize DMSO dilution (e.g., stepwise dilution, add stock to buffer) troubleshoot->optimize_dmso use_cyclodextrin Use Cyclodextrin (e.g., HP-β-CD) troubleshoot->use_cyclodextrin other_cosolvent Try alternative co-solvent (e.g., Ethanol) troubleshoot->other_cosolvent recheck_precipitation Re-check for precipitation optimize_dmso->recheck_precipitation use_cyclodextrin->recheck_precipitation other_cosolvent->recheck_precipitation recheck_precipitation->troubleshoot Still Precipitates assay_ready Assay Ready recheck_precipitation->assay_ready No Precipitation

Caption: Decision workflow for handling poorly soluble compounds.

Conclusion

Overcoming the poor aqueous solubility of imidazo[1,2-a]-1,3,5-triazin-4(8h)-one derivatives is a critical step in accurately evaluating their biological activity. By understanding the underlying principles of solubility and employing systematic strategies such as optimized co-solvent use and cyclodextrin complexation, researchers can minimize experimental artifacts and generate reliable, reproducible data. Always remember to validate your chosen solubilization method and include appropriate controls to ensure the integrity of your results.

References

  • Klusmann, W., et al. (2018). Co-solvent effects on reaction rate and reaction equilibrium of an enzymatic peptide hydrolysis. Physical Chemistry Chemical Physics, 20(20), 14038-14050. [Link]

  • ResearchGate. (2025). What is the reason behind the precipitation of drugs or compounds during MTT assay in 96-well plates after the treatment?[Link]

  • Stewart, E. L., et al. (2018). Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. Molecular Pharmaceutics, 15(5), 1857-1870. [Link]

  • Waskow, K., et al. (2013). The effect of organic solvents on enzyme kinetic parameters of human CYP3A4 and CYP1A2 in vitro. Biopharmaceutics & Drug Disposition, 34(7), 395-404. [Link]

  • Achar, V., et al. (2016). Optimization of Compound Plate Preparation to Address Precipitation Issue in Mammalian A549 Cytotoxicity Assay. Journal of Laboratory Automation, 21(3), 433-439. [Link]

  • Klibanov, A. M. (2013). Strategies for Stabilization of Enzymes in Organic Solvents. Accounts of Chemical Research, 46(10), 2135-2142. [Link]

  • ALZET® Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds. [Link]

  • Klaren, W. D., et al. (2022). Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture. Toxics, 10(12), 765. [Link]

  • Crini, G. (2010). Cyclodextrins and their uses: a review. Bioresource Technology, 101(15), 5547-5557. [Link]

  • Hilaris. (2024). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. [Link]

  • Silberberg, M. (2017). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro College Journal of Experimental and Theoretical Sciences, 1(1), 1-8. [Link]

  • Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. [Link]

  • Scientist Solutions. (2025). DMSO in cell based assays. [Link]

  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays?[Link]

  • National Center for Biotechnology Information. (n.d.). Imidazo[1,2-a][4][10][16]triazine. PubChem Compound Summary for CID 19734140. [Link]

  • Dao, P., et al. (2015). Design, Synthesis, and Evaluation of Novel imidazo[1,2-a][4][10][16]triazines and Their Derivatives as Focal Adhesion Kinase Inhibitors With Antitumor Activity. Journal of Medicinal Chemistry, 58(2), 759-771. [Link]

  • National Center for Biotechnology Information. (n.d.). Imidazo[1,2-a]-1,3,5-triazin-4(8h)-one, 2-amino-8-(3-deoxy-b-d-erythro-pentofuranosyl)-. PubChem Compound Summary for CID 15955846. [Link]

  • NextSDS. (n.d.). Imidazo[1,2-a]-1,3,5-triazin-4(8H)-one (9CI). [Link]

  • Yokoo, M., et al. (2015). 2-Hydroxypropyl-β-Cyclodextrin Acts as a Novel Anticancer Agent. PLOS ONE, 10(11), e0141946. [Link]

  • Lu, Y., et al. (2021). 2-HP-β-cyclodextrin effect on chemotherapeutic PLGA. Drug Design, Development and Therapy, 15, 2655-2668. [Link]

  • ResearchGate. (n.d.). Effect of cyclodextrin (CD) derivatives on cell viability in human cell lines. [Link]

  • ASH Publications. (2012). Antiproliferative Effect of 2-Hydroxypropyl-β-Cyclodextrin (HP-β-CyD) Against Chronic Myeloid Leukemia In Vitro and In Vivo. Blood, 120(21), 2442. [Link]

  • ResearchGate. (2014). Design, Synthesis, and Evaluation of Novel Imidazo[1,2- a ][4][10][16]triazines and Their Derivatives as Focal Adhesion Kinase Inhibitors with Antitumor Activity. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Impurities in Imidazo[1,2-a]-1,3,5-triazin-4(8H)-one Crystallization

Welcome to the Technical Support Center. As Application Scientists, we understand that isolating fused bicyclic nitrogen heterocycles presents unique purification challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As Application Scientists, we understand that isolating fused bicyclic nitrogen heterocycles presents unique purification challenges. The imidazo[1,2-a]-1,3,5-triazin-4(8H)-one scaffold—most notably utilized as the artificial nucleobase "P" in high-affinity DNA aptamers[1]—requires ultra-high chemical purity. Even trace impurities can disrupt the artificial base pairing required for accurate nucleic acid replication and transcription via PCR[2].

Because impurities structurally related to the target active pharmaceutical ingredient (API) share the same planar, hydrogen-bonding capable core, they routinely bypass standard thermodynamic purging and contaminate the final crystalline product[3][4]. This guide provides a mechanism-based workflow to diagnose, troubleshoot, and eliminate impurity incorporation during crystallization.

Diagnostic Workflow for Impurity Rejection

Before altering your cooling profiles or solvent systems, you must identify how the impurity is entering your product. The following logical workflow isolates the mechanism of incorporation, dictating the correct corrective action[4][5].

ImpurityWorkflow Start Detect Impurity in Imidazo-triazinone Crystals Slurry Slurry Experiment (Saturated, Impurity-Free API) Start->Slurry CheckSurface Purity Increased >50%? Slurry->CheckSurface Surface Mechanism: Surface Adsorption Action: Optimize Washing CheckSurface->Surface Yes Lattice Mechanism: Lattice Incorporation (Solid Solution / Inclusion) CheckSurface->Lattice No Solubility Measure Impurity Solubility in Solvent/Antisolvent Lattice->Solubility CheckSol Is Impurity Supersaturated? Solubility->CheckSol SolLimit Mechanism: Solubility-Limited Action: Change Solvent System CheckSol->SolLimit Yes CoCryst Mechanism: Co-crystallization Action: Alter Supersaturation Rate CheckSol->CoCryst No

Workflow for identifying impurity incorporation mechanisms during crystallization.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does my imidazo[1,2-a]-1,3,5-triazin-4(8H)-one product consistently fail chemical purity specifications despite multiple recrystallizations? A1: Fused triazinones are highly susceptible to forming solid solutions. Structurally related organic impurities (such as unreacted 2-aminoimidazole precursors or regioisomers formed during cyclization) possess similar molecular volumes and hydrogen-bonding motifs. Instead of being rejected into the mother liquor, these impurities substitute directly into the API's crystal lattice. Because the impurity is thermodynamically integrated into the crystal structure, simple recrystallization in the same solvent system will not purge it[3][4]. You must disrupt the co-crystallization kinetics or change the solvent system to alter the relative solubility.

Q2: How can I definitively differentiate between surface-adsorbed impurities and lattice-incorporated impurities? A2: You must perform a targeted slurry experiment. By suspending the impure product in a saturated, impurity-free solution of the API, you create an environment where the crystal lattice remains intact, but the crystal-solution interface is thoroughly washed. If the impurity resides solely on the surface (deposited by evaporating mother liquor), the constant interaction at the interface will strip it away. A removal of >50% of the impurity confirms surface adsorption[4][5]. If the purity remains largely unchanged, the impurity is trapped within the lattice.

Q3: My impurity is lattice-incorporated during antisolvent addition. How do I optimize the process to reject it? A3: Lattice incorporation during antisolvent crystallization is usually driven by either solubility limits (the impurity crashes out because the antisolvent drastically reduces its solubility) or kinetic entrapment (the API crystallizes too fast, trapping the impurity). You must measure the solubility of both the API and the impurity across the entire solvent/antisolvent trajectory[6]. If the impurity becomes supersaturated at the target antisolvent ratio (e.g., 80 vol% water), the rejection is solubility-limited, and you must reduce the final antisolvent volume or switch to a different antisolvent.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The outputs of these experiments directly dictate your next process engineering steps.

Protocol 1: Diagnostic Slurry Experiment for Surface Adsorption

Causality: Low-energy agitation in a saturated solution prevents secondary nucleation or crystal milling, ensuring that any change in purity is strictly due to the desorption of surface-bound impurities[4][5].

  • Preparation: Prepare a saturated solution of >99.9% pure imidazo[1,2-a]-1,3,5-triazin-4(8H)-one in your target solvent (e.g., DMSO/Water) at 20 °C.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove any undissolved microcrystals.

  • Suspension: Add 1.0 g of your impure crystalline batch to 10 mL of the saturated, impurity-free solution.

  • Agitation: Apply low-energy overhead stirring (100 rpm) for 24 hours at a constant 20 °C. Do not use magnetic stir bars, as they will mill the crystals and expose internal lattice impurities.

  • Isolation & Analysis: Filter the suspension, wash lightly with cold antisolvent, dry under vacuum, and analyze via HPLC.

  • Validation: Calculate the percentage of impurity removed. Removal >50% validates surface adsorption (Action: optimize cake washing). Removal <10% validates lattice incorporation (Action: proceed to Protocol 2).

Protocol 2: Antisolvent Addition Optimization

Causality: By mapping the solubility of both the API and the impurity as a function of antisolvent fraction, you can identify the exact volumetric threshold where the impurity begins to co-precipitate[6].

  • Baseline Measurement: Measure the solubility of pure imidazo-triazinone API and the isolated impurity independently in the primary solvent at 25 °C.

  • Titration: Gradually add the antisolvent (e.g., water) in 10 vol% increments up to 80 vol%[6].

  • Equilibration: At each increment, allow the system to equilibrate for 4 hours and sample the supernatant via HPLC to determine the soluble concentration of both components.

  • Validation: Calculate the selectivity ( α ) of the crystallization process at each increment (See Data Presentation below). Stop the antisolvent addition in your manufacturing process just before the impurity's solubility limit is breached.

Data Presentation: Quantifying Impurity Rejection

To evaluate the effectiveness of your crystallization, you must calculate the experimental distribution coefficient ( K ) and the selectivity ( α )[5]. A lower α value indicates superior impurity rejection.

  • K=Xs​/Xl​ (where Xs​ is the mole fraction in the solid phase, and Xl​ is the mole fraction in the liquid phase).

  • α=KImpurity​/KAPI​

Table 1: Example Selectivity ( α ) Data for Imidazo-triazinone Antisolvent Crystallization

Antisolvent (Vol %)API Mole Fraction (Solid) XsAPI​ Impurity Mole Fraction (Solid) XsImp​ Distribution Coeff. ( KImp​ )Selectivity ( α )Process Implication
20% 0.9980.0020.0100.012 Excellent rejection; low overall API yield.
50% 0.9850.0150.0450.058 Optimal balance of yield and purity.
80% 0.9200.0800.2500.315 Poor rejection; impurity is solubility-limited and co-precipitating[6].

Note: If your calculated α spikes at higher antisolvent volumes (e.g., 80%), the impurity is being forced out of solution. You must cap the antisolvent addition at a lower volume (e.g., 50%) to maintain chemical purity.

References
  • Urwin, S. J., et al. "A Structured Approach To Cope with Impurities during Industrial Crystallization Development." ACS Sustainable Chemistry & Engineering, 2020.
  • "Case Studies in the Application of a Workflow-Based Crystallization Design for Optimized Impurity Rejection in Pharmaceutical Development." Organic Process Research & Development, ACS Publications, 2023.
  • Hirao, I., et al. "Method for stabilizing dna aptamer (WO2016143700A1)." WIPO (PCT), Google Patents, 2016.

Sources

Troubleshooting

Technical Support Center: Catalytic Synthesis &amp; Optimization of Imidazo[1,2-a]-1,3,5-triazin-4(8H)-one Derivatives

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers, medicinal chemists, and drug development professionals working with imidazo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers, medicinal chemists, and drug development professionals working with imidazo[1,2-a]-1,3,5-triazin-4(8H)-one scaffolds. These privileged structures are critical in the development of kinase inhibitors and serve as the foundation for artificially expanded genetic information systems (AEGIS), specifically as the synthetic "P" nucleobase[1].

This guide addresses the two most challenging bottlenecks in their synthesis: Core Scaffold Annulation via transition-metal catalysis[2], and Catalytic Glycosylation to form nucleoside analogs[3].

Part I: Troubleshooting Core Scaffold Synthesis (Rh-Catalyzed Annulation)

The construction of the imidazo[1,2-a]-1,3,5-triazine core often relies on the Rh(III)-catalyzed C-H amidation and subsequent cyclodehydration of N-azolo imines using dioxazolones as amidating agents[2].

Q1: Why is my Rh(III)-catalyzed C-H annulation yielding low conversion or failing to initiate?

A: The failure of this catalytic cycle almost always stems from incomplete catalyst activation or premature decomposition of the amidating agent. The precatalyst, [Cp∗RhCl2​]2​ , is catalytically inactive. It requires a halide abstractor, typically AgSbF6​ , to generate the active cationic Rh(III) species.

The Causality: If your silver salt has been exposed to ambient light or moisture, it degrades into inactive metallic silver or silver oxides, failing to abstract the chloride ligands. Without the cationic Rh(III) center, the initial coordination to the N-imidazo imine and subsequent imidoyl C-H activation cannot occur. Furthermore, dioxazolones are thermally sensitive; heating the reaction above 110 °C causes rapid decarboxylation before the rhodacycle can intercept the nitrene intermediate.

Self-Validating Solution: Always perform a pre-activation step. Stir [Cp∗RhCl2​]2​ and AgSbF6​ in anhydrous dichloroethane (DCE) for 15 minutes before adding your substrates. The formation of a dense white precipitate ( AgCl ) is a self-validating visual cue that the active catalyst has been generated. If the solution remains clear, abort the reaction and source fresh AgSbF6​ .

RhCatalysis N1 N-Azolo Imine (Starting Material) N3 Imidoyl C-H Activation (Rhodacycle Intermediate) N1->N3 Coordinates with Rh(III) N2 [Cp*RhCl2]2 + AgSbF6 Catalyst Activation N2->N3 Active Rh(III) species N4 Dioxazolone Addition (Amidating Agent) N3->N4 Substrate binding N5 Nitrene Insertion & Decarboxylation N4->N5 -CO2 (Thermal) N6 Cyclodehydration (Ring Closure) N5->N6 C-N bond formation N6->N3 Rh(III) turnover N7 Imidazo[1,2-a]-1,3,5-triazine Core Scaffold N6->N7 -H2O, Catalyst Regeneration

Rh(III)-Catalyzed Imidoyl C-H Activation and Annulation Pathway.

Part II: Troubleshooting Catalytic Glycosylation (Nucleoside Analogs)

Synthesizing 5-aza-7-deaza-2′-deoxyguanosine analogs (like the AEGIS "P" base) requires coupling the triazin-4(8H)-one core with a functionalized sugar[1].

Q2: Why does traditional Vorbrüggen glycosylation fail to yield the desired nucleoside?

A: The Vorbrüggen glycosylation relies on Lewis acid (e.g., TMSOTf) activation of a silylated nucleobase. However, the imidazo[1,2-a]-1,3,5-triazine scaffold is a highly electron-deficient, weakly nucleophilic system due to the extensive delocalization of lone pairs across its fused rings. Lewis acids fail to sufficiently activate this specific heterocycle.

The Causality: To force the coupling, you must drastically enhance the nucleophilicity of the heterocycle. This is achieved via Phase-Transfer Catalysis (PTC). By using a strong base to deprotonate the heterocycle and a phase-transfer catalyst (like Bu4​NHSO4​ or the cryptand TDA-1) to stabilize the resulting anion, you create a highly reactive "naked" nucleophile capable of attacking the electrophilic halogenated sugar[3].

Q3: How can I optimize the anomeric ratio (α vs. β) during PTC glycosylation?

A: Glycosylation of weakly nucleophilic triazines is inherently non-stereospecific, often yielding near 1:1 mixtures of α and β anomers[3]. However, shifting from a liquid-liquid PTC system to a solid-liquid PTC system minimizes solvent-separated ion pairs. This tighter ion pairing slows down the reaction slightly, allowing thermodynamic control to favor the less sterically hindered β-anomer.

Quantitative Data: Optimization of Glycosylation Conditions
MethodCatalystBase / SolventYield (%)Anomeric Ratio (α:β)
Liquid-Liquid PTC Bu4​NHSO4​ 50% aq. NaOH / CH₂Cl₂451.2 : 1
Solid-Liquid PTCTDA-1KOH (powder) / MeCN681 : 1.5
Sodium HydrideNoneNaH / DMF351 : 1
VorbrüggenTMSOTfBSA / DCE< 5N/A

Table 1: Comparative data demonstrating the superiority of solid-liquid PTC using TDA-1 for the glycosylation of imidazo[1,2-a]-1,3,5-triazin-4(8H)-one.

PTCGlycosylation S1 Imidazo[1,2-a]-1,3,5-triazin-4(8H)-one (Weak Nucleophile) S3 Deprotonated Heterocycle (Naked Anion) S1->S3 KOH + MeCN S2 Phase-Transfer Catalyst (e.g., TDA-1) S2->S3 Ion-pair stabilization S5 Anomeric Mixture (α/β) Nucleoside Analogs S3->S5 Glycosylation S4 Halogenated Sugar (Electrophile) S4->S5 SN2-like attack

Phase-Transfer Catalyzed Glycosylation of Imidazo[1,2-a]-1,3,5-triazin-4(8H)-one.

Part III: Standardized Experimental Protocols

Protocol 1: Rh(III)-Catalyzed Annulation to form the Imidazo[1,2-a]-1,3,5-triazine Core

This protocol utilizes a self-validating catalyst activation step to ensure reproducibility.

  • Catalyst Pre-Activation: In an oven-dried Schlenk tube under an argon atmosphere, combine [Cp∗RhCl2​]2​ (2.5 mol%) and AgSbF6​ (10 mol%) in anhydrous 1,2-dichloroethane (2.0 mL).

  • Validation Check: Stir at room temperature in the dark for 15 minutes. Proceed only if a dense white precipitate ( AgCl ) forms.

  • Substrate Addition: Add the N-imidazo imine (1.0 equiv, e.g., 50 mg) and the 3-aryl-1,4,2-dioxazol-5-one derivative (1.2 equiv).

  • Annulation: Seal the tube and heat to 110 °C for 12 hours. Do not exceed 110 °C to prevent premature dioxazolone degradation.

  • Reaction Monitoring: Monitor via TLC (10–30% acetone/hexanes). The reaction is complete when the starting imine spot is entirely consumed, replaced by a highly UV-active spot at a lower Rf​ .

  • Workup: Cool to room temperature, filter through a short pad of Celite to remove Rh/Ag salts, and concentrate in vacuo. Purify via silica gel chromatography.

Protocol 2: Solid-Liquid Phase-Transfer Glycosylation

Optimized for the synthesis of the AEGIS "P" base precursor.

  • Deprotonation: Suspend 2-[(2-methyl-1-oxopropyl)amino]imidazo[1,2-a]-1,3,5-triazin-4(8H)-one (1.0 equiv) and finely powdered KOH (2.0 equiv) in anhydrous acetonitrile (0.1 M).

  • PTC Addition: Add TDA-1 (tris[2-(2-methoxyethoxy)ethyl]amine) (0.1 equiv). Stir for 30 minutes at room temperature to ensure complete deprotonation and ion-pair stabilization.

  • Glycosylation: Dropwise add a solution of 3,5-di-O-benzoyl-2-deoxy-α-D-erythro-pentofuranosyl chloride (1.1 equiv) dissolved in acetonitrile.

  • Reaction: Stir at room temperature for 4 hours.

  • Validation Check: Check TLC (DCM/MeOH 95:5). You should observe the emergence of two closely eluting spots (α and β anomers) with a higher Rf​ than the starting heterocycle.

  • Workup & Separation: Filter off insoluble inorganic salts, concentrate the filtrate, and subject the residue to careful flash column chromatography (gradient elution: DCM to 5% MeOH/DCM) to isolate the pure β-anomer.

References

  • Title: Synthesis of Azolo[1,3,5]triazines via Rhodium(III)-Catalyzed Annulation of N-Azolo Imines and Dioxazolones Source: nih.gov URL: 2

  • Title: Expanded Genetic Systems Combined with Cell Engineering and Laboratory Evolution Give Aptamers against Glypican-3-Overexpressing Source: eScholarship (Angew Chem Int Ed Engl.) URL: 1

  • Title: 5-Aza-7-deaza-2′-deoxyguanosine: Studies on the glycosylation of weakly nucleophilic imidazo[1,2-a]-s-triazines Source: ResearchGate (The Journal of Organic Chemistry) URL: 3

Sources

Optimization

Preventing chemical degradation of imidazo[1,2-a]-1,3,5-triazin-4(8h)-one during long-term storage

Welcome to the Technical Support Center. This guide is designed for researchers, structural biologists, and drug development professionals working with imidazo[1,2-a]-1,3,5-triazin-4(8H)-one .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, structural biologists, and drug development professionals working with imidazo[1,2-a]-1,3,5-triazin-4(8H)-one . Widely recognized as the core of the artificial nucleobase "P" in expanded genetic alphabet research[1] and as a 5-aza-7-deazaguanine analogue[2], this heterocyclic compound presents unique stability challenges.

Due to the electron-deficient nature of the 1,3,5-triazine ring, the molecule is highly susceptible to nucleophilic attack and subsequent ring-opening. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure the chemical integrity of your compound during long-term storage and assay preparation.

Troubleshooting & FAQs: Mechanistic Insights

Q1: Why does my compound degrade in aqueous buffers over time, even at low temperatures? A: The degradation is primarily driven by the hydrolysis of the 1,3,5-triazine ring. The triazine moiety contains three electronegative nitrogen atoms that severely deplete the electron density of the intervening carbon atoms (C-2 and C-4). Water molecules act as nucleophiles, attacking these electron-deficient centers. This forms a tetrahedral intermediate, leading to irreversible C-N bond cleavage and ring opening. Lowering the temperature slows the kinetic rate of this reaction but does not thermodynamically prevent it.

Q2: How does pH affect the stability of imidazo[1,2-a]-1,3,5-triazin-4(8H)-one? A: The hydrolytic degradation of the triazine ring is both acid- and base-catalyzed.

  • Acidic Conditions (pH < 5.0): Protonation of the triazine nitrogens drastically increases the electrophilicity of the adjacent carbons, accelerating the nucleophilic attack by water.

  • Alkaline Conditions (pH > 8.0): The concentration of highly nucleophilic hydroxide ions (OH⁻) increases, driving rapid alkaline hydrolysis.

  • Solution: Maximum stability is achieved in tightly buffered solutions strictly maintained at pH 6.5–7.2.

Q3: What is the optimal long-term storage condition for the solid compound? A: For storage exceeding 30 days, the compound must be maintained as a lyophilized powder with <1% residual moisture. It must be purged with an inert gas (Argon or Nitrogen) to displace atmospheric moisture and oxygen, sealed in amber glass vials to prevent photolytic radical initiation, and stored at -20°C to -80°C.

Q4: How can I prevent oxidative degradation during assay setups? A: While hydrolysis is the primary degradation route, the fused imidazole ring is susceptible to N-oxidation in the presence of reactive oxygen species (ROS) and trace transition metals. To prevent this, always use degassed, LC-MS grade solvents. We recommend adding a metal chelator (e.g., 0.1 mM EDTA) to your working buffers to sequester trace metals that catalyze oxidative radical formation.

Degradation Pathways

Understanding the specific chemical liabilities of the molecule allows for precise intervention. The diagram below illustrates the divergent degradation pathways based on environmental exposure.

degradation A Imidazo[1,2-a]-1,3,5-triazin-4(8H)-one (Intact Core) B Aqueous Environment (H2O Nucleophilic Attack) A->B Moisture/Solvent C Oxidative Stress (ROS / O2 Exposure) A->C Aerobic Storage D Triazine Ring Opening (Hydrolytic Degradation) B->D pH < 5.0 or pH > 8.0 E Imidazole Oxidation (N-Oxide Formation) C->E Light/Trace Metals

Mechanistic pathways of imidazo[1,2-a]-1,3,5-triazin-4(8H)-one degradation.

Quantitative Stability Data

To assist in experimental planning, the following table summarizes the half-life ( t1/2​ ) of imidazo[1,2-a]-1,3,5-triazin-4(8H)-one under various environmental conditions.

Storage ConditionTemperaturepHEstimated Half-Life ( t1/2​ )Primary Degradation Mode
Aqueous Buffer (Acidic)25°C4.0< 12 hoursAcid-catalyzed hydrolysis
Aqueous Buffer (Neutral)25°C7.07 - 10 daysSlow nucleophilic attack
Aqueous Buffer (Basic)25°C9.0< 4 hoursBase-catalyzed hydrolysis
Lyophilized Powder (Air)25°CN/A3 - 6 monthsAmbient moisture hydrolysis
Lyophilized Powder (Argon)-20°CN/A> 2 yearsNegligible

Standard Operating Procedures (SOPs)

To ensure self-validating and reproducible results, strictly adhere to the following protocols. Every step is designed with a specific chemical causality in mind.

Protocol A: Lyophilization and Inert Storage Workflow

Causality Focus: Removing nucleophilic water and preventing local pH shifts during freezing.

  • Solubilization: Dissolve the synthesized imidazo[1,2-a]-1,3,5-triazin-4(8H)-one in a volatile, pH-neutral solvent system (e.g., 50:50 LC-MS grade water/acetonitrile).

  • Flash Freezing: Aliquot the solution into amber glass vials. Flash-freeze the vials immediately using liquid nitrogen. Why: Slow freezing causes solute concentration effects (cryoconcentration), which can drastically alter the local pH and catalyze degradation before the water sublimes.

  • Primary Drying: Lyophilize at -40°C under high vacuum (< 0.1 mbar) for 24-48 hours to sublimate bulk water.

  • Secondary Drying: Ramp the shelf temperature to 10°C for 4 hours to drive off tightly bound residual moisture. The target moisture content must be <1%.

  • Inert Gas Purging: Break the vacuum with high-purity Argon gas. Argon is heavier than Nitrogen and forms a better protective blanket over the solid pellet.

  • Sealing: Immediately cap the vials with PTFE-lined septa and store at -20°C or -80°C.

workflow S1 Synthesized Compound S2 Lyophilization (< 1% Moisture) S1->S2 S3 Argon/Nitrogen Purging S2->S3 S4 Seal in Amber Vials S3->S4 S5 Long-Term Storage (-20°C to -80°C) S4->S5

Step-by-step workflow for the long-term stabilization and storage of triazine derivatives.

Protocol B: Preparation of Ultra-Stable Stock Solutions

Causality Focus: Preventing condensation-induced hydrolysis and oxidative stress during reconstitution.

  • Buffer Preparation: Prepare a 100 mM TEAA (Triethylammonium acetate) buffer at exactly pH 7.0. Degas the buffer by sonication under vacuum for 15 minutes to remove dissolved oxygen.

  • Thermal Equilibration (Critical Step): Remove the lyophilized vial from the -20°C freezer and allow it to equilibrate to room temperature for at least 30 minutes before opening. Why: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic powder, initiating rapid hydrolysis.

  • Reconstitution: Add the degassed TEAA buffer to achieve the desired stock concentration. Vortex gently until fully dissolved.

  • Aliquoting: Divide the stock into single-use aliquots (e.g., 10 µL to 50 µL) to entirely avoid freeze-thaw cycles.

  • Storage: Flash-freeze the aliquots in liquid nitrogen and transfer them to a -80°C freezer. Thaw individual aliquots strictly on ice immediately prior to the experiment.

References

  • Title: WO2016143700A1 - Method for stabilizing dna aptamer (Tagcyx Biotechnologies Inc.)
  • Title: Parallel-stranded duplex DNA formed by a new base pair between guanine and 5-aza-7-deazaguanine (Alexander Melenewski et al.) Source: ResearchGate URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of Imidazo[1,2-a]-1,3,5-triazin-4(8H)-one Target Engagement Using Surface Plasmon Resonance

As drug discovery pivots from simple steady-state affinity ( KD​ ) to dynamic kinetic profiling, validating the target engagement of low-molecular-weight compounds requires highly sensitive, label-free platforms. The imi...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pivots from simple steady-state affinity ( KD​ ) to dynamic kinetic profiling, validating the target engagement of low-molecular-weight compounds requires highly sensitive, label-free platforms. The imidazo[1,2-a]-1,3,5-triazin-4(8H)-one scaffold is a highly privileged fused bicyclic system. Functioning as a purine bioisostere, it effectively mimics the adenine ring of ATP, making it a potent structural backbone for designing competitive inhibitors against kinases, topoisomerases, and phosphodiesterases[1].

However, confirming that these derivatives successfully engage their target's ATP-binding pocket—and determining their residence time—requires rigorous biophysical validation. This guide provides an authoritative, comparative analysis of target engagement platforms, culminating in a self-validating Surface Plasmon Resonance (SPR) protocol specifically optimized for purine bioisosteres.

Mechanistic Grounding: Why Kinetics Matter Over Affinity

For ATP-competitive inhibitors like imidazo[1,2-a]-1,3,5-triazin-4(8H)-one derivatives, biochemical assays (e.g., IC 50​ values) are often insufficient. In the crowded intracellular environment, endogenous ATP concentrations are exceptionally high (1–10 mM). To achieve sustained in vivo efficacy, an inhibitor must not only bind tightly but also remain bound for a prolonged period.

This is governed by the dissociation rate constant ( koff​ ) , which dictates the drug's residence time ( τ=1/koff​ ). SPR is uniquely positioned to decouple the association rate ( kon​ ) from the dissociation rate ( koff​ ), providing a high-resolution kinetic map of how the imidazo-triazine scaffold interacts with the target's hinge region.

Mechanism ATP Endogenous ATP Pocket Kinase ATP-Binding Pocket (Hinge Region) ATP->Pocket Competes Inhibitor Imidazo[1,2-a]-1,3,5-triazin-4(8H)-one (Purine Bioisostere) Inhibitor->Pocket High Affinity Binding Signaling Downstream Phosphorylation Pocket->Signaling Blocked Arrest Pathway Arrest Signaling->Arrest Inhibition

ATP-competitive binding mechanism of imidazo-triazin-one derivatives.

Comparative Analysis of Target Engagement Platforms

When validating small-molecule target engagement, researchers must choose between several biophysical platforms. While Isothermal Titration Calorimetry (ITC) provides excellent thermodynamic data, its high sample consumption makes it prohibitive for early-stage screening. Biolayer Interferometry (BLI) offers high throughput but struggles with the low signal-to-noise ratio inherent to low-molecular-weight (<300 Da) compounds.

SPR remains the gold standard for small-molecule kinetic characterization due to its exquisite sensitivity to minute changes in the refractive index[2].

Table 1: Performance Comparison of Biophysical Validation Platforms
ParameterSPR (Surface Plasmon Resonance)BLI (Biolayer Interferometry)ITC (Isothermal Titration Calorimetry)TSA (Thermal Shift Assay)
Primary Output Kinetics ( kon​,koff​ ), Affinity ( KD​ )Kinetics ( kon​,koff​ ), Affinity ( KD​ )Thermodynamics ( ΔH,ΔS ), KD​ Thermal Stability ( ΔTm​ )
Small Molecule Sensitivity Excellent (<100 Da possible)Moderate (Struggles <300 Da)Low (Requires high concentrations)Moderate (Qualitative)
Throughput High (Multi-channel arrays)High (96/384-well plates)Low (1 sample per run)Very High (PCR plates)
Sample Consumption Low (µg of protein)Low (µg of protein)High (mg of protein)Low (µg of protein)
Immobilization Required (Surface chemistry)Required (Fiber-optic tips)Not Required (In solution)Not Required (In solution)

Self-Validating SPR Experimental Protocol

To generate trustworthy data, an SPR protocol must be designed as a self-validating system . This means integrating internal controls, solvent corrections, and appropriate surface chemistries to eliminate false positives. The following step-by-step methodology is optimized for analyzing the binding of imidazo[1,2-a]-1,3,5-triazin-4(8H)-one derivatives to active kinases[3].

SPR_Workflow Target 1. Target Capture (Oriented Ni-NTA) Calibration 2. DMSO Calibration (Bulk Shift Correction) Target->Calibration Injection 3. Analyte Injection (Single-Cycle Kinetics) Calibration->Injection Regeneration 4. Surface Regeneration (EDTA / Imidazole) Injection->Regeneration Analysis 5. Data Fitting (1:1 Langmuir Model) Regeneration->Analysis

Step-by-step SPR workflow for small-molecule kinetic characterization.
Step 1: Oriented Target Immobilization (Causality of Surface Chemistry)
  • Action: Capture a His-tagged target kinase onto an NTA (Nitrilotriacetic acid) sensor chip pre-loaded with Ni 2+ ions, rather than using standard EDC/NHS amine coupling.

  • Causality: Amine coupling links primary amines (lysine residues) randomly to the dextran matrix. Because the ATP-binding hinge region of kinases is often rich in lysine residues, random coupling can sterically block the active site or denature the protein. Oriented His-tag capture ensures uniform presentation of the ATP pocket to the solvent, preserving the functional integrity of the kinase[3].

Step 2: DMSO Calibration (Correcting the Bulk Refractive Index)
  • Action: Prepare a solvent correction curve by injecting running buffer with varying DMSO concentrations (e.g., 4.5% to 5.5% DMSO, bracketing the nominal 5.0% assay concentration).

  • Causality: Imidazo-triazine derivatives are hydrophobic and require DMSO for solubility. SPR detects mass via changes in the refractive index. Even a 0.1% mismatch in DMSO concentration between the running buffer and the injected sample creates a massive bulk refractive index shift that dwarfs the actual binding signal of a small molecule. The calibration curve mathematically subtracts this solvent artifact, isolating the true binding kinetics.

Step 3: Single-Cycle Kinetics (SCK) Analyte Injection
  • Action: Inject the imidazo[1,2-a]-1,3,5-triazin-4(8H)-one derivative in a 5-point titration series (e.g., 1 nM to 100 nM) sequentially without regenerating the surface between injections. Allow a long dissociation phase (15–30 minutes) after the final injection.

  • Causality: High-affinity purine bioisosteres often exhibit prolonged residence times (very slow koff​ ). Traditional multi-cycle kinetics require harsh regeneration steps (e.g., NaOH or low pH) between each concentration, which rapidly denatures the captured kinase. SCK bypasses this, preserving the target's viability while accurately capturing the slow dissociation phase[2].

Step 4: Reference Subtraction and Data Fitting
  • Action: Subtract the signal of a reference channel (an NTA surface without the captured kinase) from the active channel. Fit the resulting sensogram using a 1:1 Langmuir binding model.

  • Causality: The reference channel acts as the ultimate negative control, accounting for non-specific binding of the hydrophobic imidazo-triazine scaffold to the dextran matrix. A high-quality fit ( χ2 value < 10% of Rmax​ ) validates that the engagement is a specific, 1:1 stoichiometric interaction with the ATP pocket.

Data Interpretation & Pharmacological Insights

When analyzing the SPR sensograms of imidazo[1,2-a]-1,3,5-triazin-4(8H)-one derivatives, focus on the curvature of the dissociation phase.

  • A steep dissociation curve indicates a fast koff​ . These compounds may show high affinity ( KD​ ) due to a fast association rate ( kon​ ), but they will rapidly wash out of the target pocket in vivo, leading to transient target inhibition.

  • A flat dissociation curve indicates a slow koff​ and a long residence time. These are the highly prized lead compounds. Even as systemic drug concentrations drop, these molecules remain locked in the active site, providing sustained pharmacological blockade and reducing the required dosing frequency.

By leveraging SPR with rigorous surface preparation and solvent correction, drug development professionals can confidently validate the target engagement of purine bioisosteres, prioritizing compounds based on dynamic residence time rather than static affinity.

References

  • Immobilization of Active Kinases for Small Molecule Inhibition Studies Bio-Radiations URL:[Link]

  • Regenerable Biosensors for Small-Molecule Kinetic Characterization Using SPR PubMed (National Institutes of Health) URL:[Link]

  • Summary of the Pharmacokinetic Properties of Cladribine after Intravenous, Subcutaneous or Oral Administration in Patients with Lymphoproliferative Disorders (Purine Bioisosteres) ResearchGate URL:[Link]

Sources

Comparative

In Vivo Validation of Imidazo[1,2-a]-1,3,5-triazin-4(8H)-one Pharmacokinetic Profiles: A Comparative Guide

Executive Summary & Xenobiological Context The rapid clearance and nuclease-mediated degradation of natural oligonucleotides remain significant bottlenecks in targeted gene therapy and aptamer development. To overcome th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Xenobiological Context

The rapid clearance and nuclease-mediated degradation of natural oligonucleotides remain significant bottlenecks in targeted gene therapy and aptamer development. To overcome these limitations, xenobiology has introduced artificial nucleobases that fundamentally alter the pharmacokinetic (PK) landscape [[1]](). Among the most promising of these is imidazo[1,2-a]-1,3,5-triazin-4(8H)-one , trivially known in synthetic biology as the "P-base" [[2]](). Originally developed as part of an Artificially Expanded Genetic Information System (AEGIS), the P-base pairs selectively with 6-amino-5-nitro-2(1H)-pyridone (the "Z-base") to form a highly stable, orthogonal base pair 3.

When incorporated into antisense oligonucleotides (ASOs) or DNA aptamers, the P-base confers exceptional nuclease resistance. Because endogenous nucleases rely on the specific spatial and electronic recognition of natural purines and pyrimidines, the orthogonal structure of the imidazo[1,2-a]-1,3,5-triazine core renders these therapeutic molecules virtually invisible to degradation pathways, significantly extending their in vivo circulation 1.

This guide provides an objective comparison of the PK profiles of P-base modified oligonucleotides against standard alternatives, alongside self-validating experimental protocols for rigorous in vivo validation.

Mechanistic Rationale: Why the P-Base Outperforms Natural Scaffolds

The causality behind the superior PK profile of the P-base lies in its structural orthogonality. Natural phosphodiester bonds are rapidly cleaved by 3'-exonucleases and endonucleases in plasma. While standard modifications (like phosphorothioate [PS] backbones or 2'-O-methoxyethyl [2'-MOE]) improve stability, they often incur dose-limiting toxicities, such as hepatotoxicity or reduced target affinity.

The imidazo[1,2-a]-1,3,5-triazin-4(8H)-one scaffold introduces a completely unnatural hydrogen-bonding pattern and steric profile 3. Endogenous nucleases lack the active site geometry required to coordinate and cleave adjacent to this artificial heterocycle, leading to profound in vivo stability without the need for extensive, toxicity-inducing backbone modifications.

Mechanism Nuc Endogenous Nucleases (Exo/Endonucleases) Nat Standard Oligonucleotide (Natural Bases) Nuc->Nat PBase Xenobiological ASO (Imidazo[1,2-a]-1,3,5-triazin-4(8H)-one) Nuc->PBase No Recognition Deg Rapid Phosphodiester Cleavage (Half-life < 10 mins) Nat->Deg Stab Steric & Chemical Evasion (Orthogonal Structure) PBase->Stab Pro Prolonged In Vivo Circulation (Half-life > 18 hours) Stab->Pro

Mechanism of nuclease resistance and extended circulation for P-base modified ASOs.

Comparative Pharmacokinetic Performance

To establish a benchmark, the table below compares the observed and extrapolated in vivo PK parameters of unmodified DNA, standard chemically modified DNA, and P-base modified xenobiological ASOs [[1]]().

ParameterUnmodified ASOPS / 2'-MOE ASOP-Base Modified ASO
In Vivo Half-Life (t1/2) < 10 minutes2 - 6 hours18 - 24+ hours
Nuclease Resistance Poor (Rapid degradation)Moderate (Exonuclease resistant)Excellent (Orthogonal evasion)
Clearance (CL) High (Rapid renal)Medium (Protein bound)Low (Sustained circulation)
Target Affinity (ΔTm) Baseline+1 to +2 °C per modification+2 to +4 °C per P-Z pair
Immunogenicity High (TLR9 activation)ModerateLow (Unrecognized by TLRs)

Experimental Validation: Self-Validating PK Protocols

As an Application Scientist, it is critical to recognize that standard bioanalytical assays (like ELISA or fluorescence tracking) are inadequate for xenobiological PK validation. Bulky fluorophores artificially alter the volume of distribution (Vd) of small oligonucleotides, while the lack of commercially available antibodies precludes ELISA. Therefore, isotope-dilution LC-MS/MS is the gold standard for unbiased, label-free quantification.

Protocol 1: In Vivo Murine Pharmacokinetic Profiling via LC-MS/MS

Causality Focus: Blood samples must be immediately quenched with nuclease inhibitors and EDTA upon collection. Failing to do so allows ex vivo degradation to artificially depress the calculated half-life, leading to highly inaccurate clearance (CL) values.

Step-by-Step Methodology:

  • Formulation & Dosing: Prepare the P-base modified ASO in sterile, endotoxin-free PBS (pH 7.4). Administer a single intravenous (IV) bolus dose (e.g., 5 mg/kg) to male C57BL/6 mice via the lateral tail vein.

  • Serial Sampling: Collect 50 µL blood samples via submandibular bleed at precise intervals: 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose.

  • Plasma Isolation & Quenching: Immediately transfer blood to K2EDTA tubes containing 10 µL of a broad-spectrum nuclease inhibitor cocktail. Centrifuge at 2,000 × g for 10 min at 4°C to isolate plasma.

  • Solid-Phase Extraction (SPE): Spike the plasma with a stable-isotope-labeled internal standard. Extract the oligonucleotides using strong anion-exchange (SAX) SPE cartridges. Causality: SAX effectively removes plasma proteins and salts that cause severe ion suppression during electrospray ionization (ESI), ensuring a self-validating recovery metric.

  • LC-MS/MS Quantification: Analyze the eluate using ion-pair reversed-phase chromatography (IP-RP-HPLC) coupled to a triple quadrupole mass spectrometer in negative ESI mode. Monitor specific mass transitions corresponding to the imidazo[1,2-a]-1,3,5-triazin-4(8H)-one fragments.

PK_Workflow A 1. IV Administration (Murine Model) B 2. Serial Sampling (0.1 to 48 hrs) A->B C 3. Plasma Quenching (Nuclease Inhibitors) B->C D 4. SAX-SPE Extraction (Protein Removal) C->D E 5. LC-MS/MS Quantification D->E F 6. PK Parameter Derivation E->F

Workflow for in vivo pharmacokinetic validation of P-base modified oligonucleotides.

Protocol 2: Ex Vivo Plasma Stability and Metabolite Identification

Causality Focus: To confirm that an extended in vivo half-life is driven by nuclease evasion rather than rapid tissue sequestration, ex vivo stability must be independently verified using High-Resolution Mass Spectrometry (HRMS).

Step-by-Step Methodology:

  • Incubation: Spike 5 µM of the P-base ASO into 90% fresh murine serum. Incubate at 37°C under gentle agitation.

  • Aliquot Collection & Quenching: Withdraw 20 µL aliquots at 0, 1, 4, 8, 24, and 72 hours. Immediately quench by adding 80 µL of lysis buffer containing proteinase K and 5 mM EDTA to irreversibly halt enzymatic activity.

  • HRMS Analysis: Analyze the intact mass using a Q-TOF mass spectrometer. The absence of N-1 or N-2 truncated metabolites confirms the absolute nuclease resistance conferred by the imidazo[1,2-a]-1,3,5-triazine scaffold.

Conclusion

The strategic integration of imidazo[1,2-a]-1,3,5-triazin-4(8H)-one into nucleic acid therapeutics offers a robust solution to the pharmacokinetic limitations of natural oligonucleotides 3. By utilizing rigorous, LC-MS/MS-driven validation protocols, drug development professionals can accurately quantify the superior clearance profiles and extended half-lives of these next-generation xenobiological agents 1.

References

  • WO2016143700A1 - Method for stabilizing dna aptamer. Google Patents.
  • Synthesis of imidazo[1,2-a][1,3,5]triazin-4(3H)-one, trivially called the P heterocycle. ResearchGate.
  • Application of Xenobiology for Silencing Proto-Oncogenes: A Novel Therapeutic Avenue. ResearchGate.

Sources

Validation

Publish Comparison Guide: Reproducibility of Imidazo[1,2-a]-1,3,5-triazin-4(8H)-one (P-Base) Synthesis Across Laboratories

Executive Summary & Scientific Context Imidazo[1,2-a]-1,3,5-triazin-4(8H)-one, commonly referred to as 5-aza-7-deazaguanine or the "P-base" , is a cornerstone heterocyclic core in synthetic biology. Originally developed...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

Imidazo[1,2-a]-1,3,5-triazin-4(8H)-one, commonly referred to as 5-aza-7-deazaguanine or the "P-base" , is a cornerstone heterocyclic core in synthetic biology. Originally developed by Steven Benner as part of the [1], the P-base pairs orthogonally with the Z-base (6-amino-5-nitro-2(1H)-pyridone).

For researchers developing high-affinity DNA aptamers or semi-synthetic organisms, the reproducible synthesis of the P-base core and its subsequent glycosylation into a nucleoside is a major bottleneck. This guide objectively compares the performance, yield, and scalability of three primary synthetic methodologies across different laboratory environments, providing a self-validating protocol for the most robust route.

Mechanistic Causality: Why Synthesis Fails or Succeeds

The synthesis of the P-base nucleoside involves two critical phases: the annulation of the bicyclic core and the stereoselective attachment of the sugar moiety (glycosylation).

  • Core Annulation Challenges: The traditional condensation of 2-aminoimidazoles with triazine-forming reagents (e.g., cyanamide) is highly susceptible to competitive side reactions and thermal degradation when performed in standard batch reactors.

  • Glycosylation Challenges: The imidazo[1,2-a]-1,3,5-triazine core is electron-deficient, rendering it a weak nucleophile. Furthermore, the core exhibits complex tautomerism. If traditional basic conditions are used without proper phase-transfer catalysts, the reaction yields an inseparable mixture of α and β anomers.

  • The Solution (Vorbrüggen vs. Phase-Transfer): To overcome the weak nucleophilicity, laboratories must either use strong bases (like NaH) to force deprotonation or employ a [2]. The Vorbrüggen approach utilizes silylating agents (BSA) to lock the heterocycle in a reactive, soluble state, followed by Lewis acid (TMSOTf or SnCl 4​ ) activation of the protected sugar. This directs the attack to the desired nitrogen, significantly improving the β -anomer selectivity required for biological applications.

Cross-Laboratory Performance Comparison

To establish a standardized approach, we compared data from three distinct synthetic strategies utilized by leading nucleic acid chemistry laboratories.

1. Classical Vorbrüggen Batch Synthesis: Utilizes SnCl 4​ and silylated bases at room temperature over 24 hours. 2. Phase-Transfer Catalysis: Employs liquid-liquid phase transfer with Bu 4​ NHSO 4​ or NaH to force glycosylation. 3. Microwave-Assisted Multicomponent Synthesis (Recommended): Utilizes microwave irradiation for rapid core annulation, followed by a highly controlled TMSOTf-catalyzed Vorbrüggen glycosylation.

Quantitative Comparison of Synthetic Routes
Performance MetricClassical Batch (SnCl 4​ )Phase-Transfer (NaH)Microwave-Assisted + TMSOTf
Core Annulation Time 18 - 24 hours12 - 16 hours< 1 hour
Glycosylation Yield 40% - 50%55% - 65%75% - 82%
Regioselectivity ( β : α ) Moderate (3:1)Poor (1.5:1)Excellent (>10:1)
Scalability Low (Side-product buildup)MediumHigh (Gram-scale)
Primary Impurity Unreacted sugar α -anomerTrace silyl ethers

Data synthesized from comparative multicomponent approaches and [3].

Logical Workflows and Visualizations

G N1 2-Aminoimidazole + Cyanamide Reagents N2 Microwave Annulation (120°C, 30 min) N1->N2 N3 Imidazo[1,2-a]-1,3,5-triazin-4(8H)-one (P-Base Core) N2->N3 LC-MS: m/z 152.1 N4 Silylation (BSA) + Lewis Acid (TMSOTf) N3->N4 N5 Vorbrüggen Glycosylation (0°C to RT) N4->N5 N6 Deprotection & HPLC (Self-Validation) N5->N6 NMR: Anomeric Ratio N7 Purified P-Nucleoside N6->N7

Workflow for the synthesis and validation of the P-base core and its subsequent glycosylation.

G P P-Base (Imidazo-triazine) Donor-Donor-Acceptor Z Z-Base (Nitro-pyridone) Acceptor-Acceptor-Donor P->Z Orthogonal H-Bonds

Orthogonal hydrogen bonding pathway between the synthetic P-base and Z-base in AEGIS.

Self-Validating Experimental Protocol

To ensure absolute reproducibility, the following protocol integrates mandatory analytical checkpoints. Do not proceed to the next step if the validation criteria are not met.

Phase 1: Microwave-Assisted Core Annulation
  • Preparation: Suspend 2-aminoimidazole (1.0 eq) and triethyl orthoformate (1.2 eq) in anhydrous DMF. Add cyanamide (1.5 eq).

  • Irradiation: React in a sealed microwave reactor at 120°C for 30 minutes.

  • Precipitation: Cool to room temperature and pour into ice-cold diethyl ether to precipitate the product.

  • Validation Checkpoint 1 (LC-MS): Dissolve a 1 mg sample in MeOH. Run LC-MS. Pass criteria: A dominant peak at m/z 152.1 [M+H]+ must be observed. If starting material ( m/z 84.1) persists, re-subject to microwave irradiation for 10 minutes.

Phase 2: Silylation and Vorbrüggen Glycosylation

Causality Note: N,O-bis(trimethylsilyl)acetamide (BSA) is used over HMDS because it provides a more rapid, homogenous silylation without requiring prolonged reflux, preventing thermal degradation of the core.

  • Silylation: Suspend the dried P-base core (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) under an argon atmosphere. Add BSA (2.5 eq) and stir for 30 minutes until the solution becomes completely clear.

  • Activation: Cool the reaction to 0°C. Add the protected sugar donor (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl- β -D-ribofuranose, 1.1 eq).

  • Catalysis: Dropwise, add Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.5 eq). The Lewis acid activates the anomeric acetate, creating an oxocarbenium ion that is attacked by the silylated base.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Validation Checkpoint 2 (TLC): Quench a 10 μ L aliquot in saturated NaHCO 3​ and extract with EtOAc. Run TLC (DCM:MeOH 9:1). Pass criteria: Disappearance of the sugar donor spot and appearance of a new UV-active spot (254 nm) at Rf​≈0.45 .

Phase 3: Deprotection and Final Validation
  • Deprotection: Treat the crude protected nucleoside with saturated methanolic ammonia (7N NH 3​ in MeOH) at room temperature for 12 hours to remove the benzoyl protecting groups.

  • Purification: Evaporate the solvent and purify via preparative reverse-phase HPLC (C18 column, Water/Acetonitrile gradient).

  • Validation Checkpoint 3 ( 1 H-NMR): Dissolve the purified product in DMSO- d6​ . Pass criteria: The anomeric proton ( H−1′ ) must appear as a doublet at δ≈6.1 ppm with a coupling constant ( J1′,2′​ ) of 5.5 Hz, confirming the β -configuration. The absence of a doublet at δ≈6.4 ppm confirms the successful exclusion of the α -anomer.

References

  • Unnatural Nucleotides: Exploring the Information Storage System of DNA Fortune Journals URL:[Link]

  • Synthesis of 5-aza-7-deazaguanine nucleoside derivatives as potential anti-flavivirus agents Nucleosides, Nucleotides & Nucleic Acids (Taylor & Francis) URL:[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Imidazo[1,2-a]-1,3,5-triazin-4(8H)-one

As a Senior Application Scientist, it is understood that the lifecycle of a chemical reagent extends far beyond its use in an experiment. The final step, proper disposal, is a critical component of laboratory safety and...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, it is understood that the lifecycle of a chemical reagent extends far beyond its use in an experiment. The final step, proper disposal, is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed framework for the safe and compliant disposal of Imidazo[1,2-a]-1,3,5-triazin-4(8H)-one, designed for the discerning researcher who prioritizes safety and scientific integrity.

A Note on Hazard Identification: Specific, comprehensive safety and disposal data for Imidazo[1,2-a]-1,3,5-triazin-4(8H)-one is not extensively published. Therefore, this guide is built upon the foundational principles of chemical safety, regulatory standards set by the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA), and the known hazard profiles of structurally related triazine and imidazole compounds.[1][2] It is imperative to always consult the Safety Data Sheet (SDS) provided by the manufacturer and your institution's Environmental Health and Safety (EHS) department for the most accurate and specific guidance.

Part 1: Hazard Characterization and Risk Assessment

Understanding the potential hazards of a compound is the first step in managing its risks. Based on analogous chemical structures, Imidazo[1,2-a]-1,3,5-triazin-4(8H)-one should be handled as a hazardous substance until proven otherwise.

Potential Hazard Profile

The following table summarizes the potential hazards based on data from similar heterocyclic compounds. This information should be used to inform handling and disposal procedures in the absence of a specific SDS.

Hazard ClassificationPotential Effects & GHS PictogramRecommended Precautions
Acute Toxicity (Oral/Inhalation) May be harmful if swallowed or inhaled.[1]GHS07 Avoid ingestion and inhalation. Use only in a well-ventilated area or under a chemical fume hood.[1]
Skin Irritation May cause skin irritation upon contact.[1]GHS07 Wear appropriate protective gloves and a lab coat. Wash hands thoroughly after handling.
Eye Irritation May cause serious eye irritation.[1]GHS07 Wear safety glasses or goggles. If contact occurs, rinse cautiously with water for several minutes.[1]
Environmental Hazard As with many nitrogen-containing heterocyclic compounds, its environmental fate is not well-documented. It should be prevented from entering waterways.Do not dispose of down the drain.[3]

Part 2: Regulatory Compliance: The Foundation of Safe Disposal

The disposal of all laboratory chemicals is governed by strict federal and state regulations. The primary federal regulation in the United States is the Resource Conservation and Recovery Act (RCRA), enforced by the EPA.

Under RCRA, a chemical waste is considered hazardous if it is specifically "listed" by the EPA or if it exhibits one of four characteristics:

  • Ignitability: Flashpoint <140°F.

  • Corrosivity: pH ≤2 or ≥12.5.

  • Reactivity: Unstable, explosive, or reacts violently with water.

  • Toxicity: Contains contaminants at concentrations above certain thresholds.[4]

Without specific data, Imidazo[1,2-a]-1,3,5-triazin-4(8H)-one must be treated as a hazardous waste as a precautionary measure. All laboratories must also adhere to OSHA's Laboratory Standard (29 CFR 1910.1450), which mandates the creation of a Chemical Hygiene Plan (CHP) that includes specific procedures for waste disposal.[5][6][7]

Part 3: The Disposal Workflow: A Step-by-Step Protocol

Proper disposal is a systematic process that begins at the point of waste generation. The following workflow provides a logical sequence for managing waste containing Imidazo[1,2-a]-1,3,5-triazin-4(8H)-one.

DisposalWorkflow cluster_0 Step 1: Point of Generation cluster_1 Step 2: Waste Characterization & Segregation cluster_2 Step 3: Containerization & Labeling cluster_3 Step 4: Accumulation & Disposal A Waste Generated (e.g., unused solid, solution, contaminated labware) B Is the waste a solid, liquid, or sharp? A->B Characterize D Solid Chemical Waste Container B->D Solid E Liquid (Non-Aqueous) Waste Container B->E Liquid F Sharps Container B->F Sharp C Is it mixed with other incompatible chemicals (e.g., strong oxidizers)? G Label Container: 'Hazardous Waste' Full Chemical Name Date & Hazard Pictograms D->G E->G F->G Label Exterior H Store in Satellite Accumulation Area (SAA) G->H Store Safely I Arrange Pickup by EHS or Licensed Disposal Vendor H->I Final Disposal

Sources

Handling

Personal protective equipment for handling IMIDAZO[1,2-A]-1,3,5-TRIAZIN-4(8H)-ONE

As a Senior Application Scientist specializing in synthetic biology and hazardous chemical handling, I recognize that working with advanced artificial nucleobases requires a paradigm shift in laboratory safety. IMIDAZO[1...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in synthetic biology and hazardous chemical handling, I recognize that working with advanced artificial nucleobases requires a paradigm shift in laboratory safety.

IMIDAZO[1,2-A]-1,3,5-TRIAZIN-4(8H)-ONE (frequently designated as the artificial nucleobase "P " in synthetic DNA and aptamer development[1]) is not a standard biochemical reagent. Because it is a nucleoside analog, it must be handled with the same rigorous containment strategies applied to high-potency active pharmaceutical ingredients (HPAPIs) and hazardous antiviral drugs[2].

This guide provides the authoritative, step-by-step operational and logistical framework required to handle this compound safely, ensuring both scientific integrity and personnel protection.

Hazard Causality: The "Why" Behind the PPE

To understand the safety requirements, we must first understand the molecule's mechanism of action. IMIDAZO[1,2-A]-1,3,5-TRIAZIN-4(8H)-ONE is engineered to mimic natural purines to facilitate artificial base pairing (e.g., with the artificial base "Z")[1].

If accidental dermal or inhalation exposure occurs, this molecular mimicry allows the compound to bypass normal cellular defenses. It can be taken up by nucleoside transporters, phosphorylated by intracellular kinases into an active NTP analog, and erroneously incorporated into the handler's DNA or RNA. This mechanism carries inherent risks of mutagenesis, reproductive toxicity, and cellular apoptosis[2]. Therefore, our safety protocols are designed to completely sever the exposure pathway before cellular uptake can occur.

G PPE Strict PPE & Containment (Barrier Defense) Exposure Accidental Exposure (Inhalation/Dermal) PPE->Exposure Prevents Uptake Cellular Uptake (Nucleoside Transporters) Exposure->Uptake Kinase Intracellular Phosphorylation (Kinase Cascade) Uptake->Kinase NTP Active NTP Analog Formation Kinase->NTP DNA DNA/RNA Incorporation NTP->DNA Tox Mutagenesis & Cellular Toxicity DNA->Tox

Figure 1: Mechanistic pathway of artificial nucleobase toxicity justifying strict PPE barriers.

Personal Protective Equipment (PPE) Matrix

The following table summarizes the mandatory PPE based on the specific operational task, adhering to NIOSH guidelines for hazardous drugs[3].

Operational TaskRespiratory ProtectionHand ProtectionEye & Face ProtectionBody Protection
Powder Weighing & Aliquoting N95, P100, or PAPRDouble-glove (ASTM D6978 Nitrile)Safety gogglesDisposable, low-permeability gown
Solution Prep (Inside BSC) Not required if BSC is verifiedDouble-glove (ASTM D6978 Nitrile)Safety glassesDisposable lab coat or gown
Spill Cleanup / Decontamination P100 or PAPRDouble-glove (Heavy-duty over Nitrile)Goggles + Face ShieldTyvek® suit or impermeable gown

Operational Workflow: Step-by-Step Handling Protocols

Every protocol in your laboratory must be a self-validating system. Do not proceed to the next step unless the previous step's integrity has been physically verified.

Phase 1: Pre-Operational Setup & Barrier Validation
  • Step 1: Environmental Containment. Perform all handling of the lyophilized powder inside a Class II, Type B2 Biological Safety Cabinet (BSC) or a dedicated powder weighing hood equipped with HEPA filtration.

    • Self-Validation: Before opening the vial, perform a tissue-paper flutter test at the sash of the hood to visually validate negative pressure and inward airflow.

  • Step 2: Workspace Preparation. Line the work surface with plastic-backed, highly absorbent bench paper. This ensures that any micro-spills are trapped and prevented from aerosolizing.

  • Step 3: Glove Integrity Check.

    • Causality: Nucleoside analogs are frequently reconstituted in Dimethyl Sulfoxide (DMSO), a potent penetration enhancer that rapidly carries dissolved chemicals through standard latex and human skin.

    • Self-Validation: Inflate your outer ASTM D6978 nitrile glove with air and roll the cuff to trap it. Any micro-punctures will manifest as deflation. If it holds pressure, don the glove over your inner pair[4].

Phase 2: Reconstitution and Liquid Handling
  • Step 1: Pressure Equalization. When injecting solvent (e.g., DMSO or aqueous buffer) into a sealed vial of IMIDAZO[1,2-A]-1,3,5-TRIAZIN-4(8H)-ONE, use a Closed-System Drug-Transfer Device (CSTD) if available[4].

  • Step 2: Syringe Protocol. If a CSTD is unavailable, strictly utilize Luer-lock syringes.

    • Causality: Slip-tip syringes can detach under the pneumatic back-pressure of a sealed vial, causing catastrophic aerosolization of the mutagenic compound. Luer-locks physically thread the needle to the barrel, eliminating this risk.

  • Step 3: Solubilization. Add the solvent slowly down the interior wall of the vial to minimize powder disruption. Gently swirl—do not vigorously vortex—to prevent the generation of micro-bubbles that could burst and aerosolize upon opening.

Phase 3: Decontamination and Spill Response
  • Step 1: Powder Spills. Never sweep a powder spill, as this generates inhalable dust. Gently cover the spill with damp absorbent pads (using water or a compatible solvent).

  • Step 2: Chemical Degradation. Clean the affected area with a high-pH laboratory detergent or an appropriate oxidative agent (if chemically compatible with your benchtop), followed by a thorough triple-rinse with distilled water.

Disposal and Waste Management Plan

Standard biological autoclaving does not destroy the chemical structure of synthetic nucleobases. Improper disposal can lead to environmental contamination and downstream toxicity.

  • Segregation at the Source:

    • Causality: Mixing nucleoside analog waste with standard biohazardous waste often routes it to an autoclave, which merely sterilizes the waste without neutralizing the chemical hazard.

    • Action: Segregate all IMIDAZO[1,2-A]-1,3,5-TRIAZIN-4(8H)-ONE waste (including empty vials, used pipette tips, bench paper, and outer gloves) into rigid, puncture-resistant containers.

  • Labeling: Clearly label the container as "Hazardous Chemical Waste: Mutagenic Nucleoside Analog."

  • Final Destruction: Coordinate with your institution's Environmental Health and Safety (EHS) department to ensure this waste stream is routed exclusively for high-temperature incineration (typically >1000°C), which is the only reliable method to completely break down the robust triazine ring structure[4].

References

  • Title: WO2016143700A1 - Procédé de stabilisation d'un aptamère d'adn (Method for stabilizing DNA aptamer)
  • Title: NIOSH Publications on Hazardous Drugs | Healthcare Workers Source: Centers for Disease Control and Prevention (CDC) URL: [Link]

  • Title: Safe handling of hazardous drugs Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Review of Emerging Pharmacotherapy for the Treatment of Coronavirus Disease 2019 (Highlighting Nucleoside Analog Safety) Source: National Institutes of Health (NIH) / PMC URL: [Link]

Sources

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